Probimane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYWACILHVRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910622 | |
| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95604-83-4, 108093-90-9 | |
| Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MM 159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Probimane: A Technical Guide to its Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probimane (AT-2153) is a potent, synthetic anticancer agent belonging to the bisdioxopiperazine class of compounds. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's therapeutic effects. Key mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the inhibition of chromosome segregation, leading to antiproliferative effects in a range of human tumor cell lines. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key cellular pathways and processes affected by this compound.
Core Mechanism of Action
This compound exerts its anticancer activity through a multi-faceted approach, primarily targeting critical processes in cell division. The principal mechanisms identified are:
-
G2/M Phase Cell Cycle Arrest: this compound effectively halts the cell cycle at the G2/M transition, preventing cancer cells from entering mitosis and undergoing cell division[1]. This arrest is a key contributor to its antiproliferative properties.
-
Inhibition of Chromosome Segregation: The compound has been shown to block proper chromosome segregation during mitosis[1]. This action leads to mitotic catastrophe and ultimately, cell death in cancerous cells.
-
Antiproliferative Activity: As a consequence of its effects on the cell cycle and chromosome dynamics, this compound demonstrates significant cytotoxicity against various human tumor cell lines[1].
While the direct molecular targets are still under full elucidation, the bisdioxopiperazine class of compounds, to which this compound belongs, are known to interact with several cellular components and pathways, including:
-
Topoisomerase II Inhibition: Other bisdioxopiperazines are known to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and chromosome segregation[2]. This inhibition, however, is distinct from that of cleavable complex-forming inhibitors[2].
-
Calmodulin Inhibition: this compound has been noted to inhibit calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in regulating the cell cycle, including progression through G1 and mitosis[3][4].
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative efficacy of this compound has been quantified across a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| SCG-7901 | Gastric Carcinoma | < 10 |
| K562 | Chronic Myeloid Leukemia | < 10 |
| A549 | Lung Carcinoma | < 10 |
| HL60 | Promyelocytic Leukemia | < 10 |
| HeLa | Cervical Cancer | 5.12 |
Signaling Pathways
Proposed Pathway for this compound-Induced G2/M Arrest
The precise signaling cascade linking this compound to G2/M arrest is an active area of research. Based on the known inhibitory effects of bisdioxopiperazines on calmodulin and the role of calmodulin in cell cycle progression, a putative signaling pathway is proposed below. Inhibition of the CaM/CaMKII pathway can lead to the stabilization of p21, a cyclin-dependent kinase inhibitor, which in turn can inhibit the activity of the Cyclin B1/CDK1 complex, a key driver of entry into mitosis.
References
- 1. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of intracellular topoisomerase II by antitumor bis(2,6-dioxopiperazine) derivatives: mode of cell growth inhibition distinct from that of cleavable complex-forming type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Thiol Dynamics: A Technical Guide to Thiol-Reactive Fluorescent Probes
A Note to the Reader: Initial investigations into the use of Probimane for the detection of free thiols in cellular environments have found no supporting scientific literature or evidence to suggest its application in this context. The primary body of research identifies this compound as a bisdioxopiperazine derivative with anti-proliferative and anti-cancer properties.[1][2] Therefore, this guide will focus on a well-established and widely utilized class of fluorescent probes for thiol detection, the bimane derivatives, with a specific emphasis on monobromobimane (mBBr), to provide a comprehensive technical resource for researchers in this field.
Introduction to Cellular Thiols and Their Importance
Free thiols, primarily in the form of the sulfhydryl group (-SH) of cysteine residues within proteins and the abundant small molecule glutathione (GSH), are critical players in maintaining cellular redox homeostasis.[3][4] These molecules are integral to a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and redox signaling.[3][4] Dysregulation of cellular thiol levels is implicated in a range of pathological conditions, making the precise measurement and visualization of these molecules within living cells a crucial aspect of biomedical research and drug development.[3][5]
Fluorescent probes have emerged as indispensable tools for the real-time, non-invasive detection of thiols in live cells, offering high sensitivity and spatiotemporal resolution.[3][5] Among these, bimane-based probes have a long-standing history of effective and reliable thiol quantification.
Monobromobimane (mBBr): A Key Fluorescent Probe for Thiol Detection
Monobromobimane (mBBr) is a cell-permeable, essentially non-fluorescent compound that becomes highly fluorescent upon reaction with thiols.[6][7] This property makes it an excellent probe for quantifying and visualizing free thiols in both cellular lysates and intact, living cells.[6]
Mechanism of Action
The detection of thiols by mBBr is based on a nucleophilic substitution reaction. The electron-rich thiol group attacks the electrophilic bromomethyl group of mBBr, displacing the bromide ion and forming a stable, fluorescent thioether adduct.[7] This reaction is often catalyzed by the enzyme glutathione S-transferase (GST) within cells, particularly for the conjugation with glutathione (GSH).[6][7]
Caption: Reaction of monobromobimane with a free thiol.
Photophysical Properties
The formation of the thioether adduct with mBBr results in a significant increase in fluorescence quantum yield. The resulting fluorescent product has distinct excitation and emission spectra that allow for its detection using standard fluorescence microscopy and spectroscopy techniques.
| Property | Value | Reference |
| Excitation Maximum (adduct) | ~394 nm | [8] |
| Emission Maximum (adduct) | ~490 nm | [8] |
| Molar Extinction Coefficient | Not available in search results | |
| Quantum Yield (adduct) | Not available in search results |
Experimental Protocols for Thiol Detection Using mBBr
The following protocols provide a general framework for the use of mBBr in detecting free thiols in cell lysates and for live-cell imaging. Optimization may be required for specific cell types and experimental conditions.
Quantification of Thiols in Cell Lysates
This protocol is adapted from established methods for measuring total free thiol content in cell homogenates.[6]
Materials:
-
Monobromobimane (mBBr) stock solution (e.g., 100 mM in a suitable organic solvent like DMSO)
-
Glutathione S-transferase (GST)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Sample Preparation: Prepare dilutions of the cell lysate in PBS.
-
Reaction Mixture: In each well of the microplate, add the cell lysate sample, GST, and mBBr. A typical final concentration for mBBr is in the low micromolar range.
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to allow the reaction to go to completion (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the mBBr-thiol adduct (e.g., Ex: 390 nm, Em: 490 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of a thiol standard, such as glutathione, to quantify the thiol content in the samples.
Caption: Workflow for thiol quantification in cell lysates.
Live-Cell Imaging of Intracellular Thiols
This protocol outlines the general steps for visualizing intracellular free thiols using mBBr.
Materials:
-
Monobromobimane (mBBr) stock solution
-
Live-cell imaging medium
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on an imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Prepare a working solution of mBBr in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Incubation: Remove the culture medium from the cells and replace it with the mBBr-containing imaging medium. Incubate the cells for a period (e.g., 15-30 minutes) at 37°C in a CO2 incubator to allow for probe uptake and reaction with intracellular thiols.
-
Washing (Optional): Depending on the background fluorescence, it may be necessary to wash the cells with fresh imaging medium to remove excess, unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the mBBr-thiol adduct (e.g., DAPI or equivalent filter set).
Caption: Workflow for live-cell imaging of thiols with mBBr.
Data Interpretation and Considerations
-
Specificity: While mBBr is highly reactive towards thiols, it can potentially react with other nucleophiles at a much slower rate. It is important to consider the biological context and perform appropriate controls.
-
Cytotoxicity: At high concentrations or with prolonged incubation times, mBBr can exhibit cytotoxicity. It is crucial to determine the optimal probe concentration and incubation time that minimizes cellular toxicity while providing a sufficient signal.
-
Photostability: Like many fluorescent probes, the mBBr-thiol adduct is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.
-
Cellular Efflux: The fluorescent mBBr-GSH conjugate can be actively transported out of cells by multidrug resistance-associated proteins (MRPs).[7] This should be considered when performing kinetic studies.
Conclusion
While the initial premise of using this compound for thiol detection is not supported by current scientific literature, this guide provides a comprehensive overview of a reliable and widely used alternative, monobromobimane. By understanding the mechanism of action, photophysical properties, and experimental protocols associated with mBBr, researchers can effectively probe the intricate and vital roles of free thiols in cellular physiology and disease. The provided methodologies and diagrams serve as a foundational resource for scientists and drug development professionals aiming to investigate the dynamic landscape of the cellular thiolome.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spectrum [bBBr (Dibromobimane)] | AAT Bioquest [aatbio.com]
Principle of Probimane Fluorescence for Thiol Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Probimane (exemplified by monobromobimane, mBBr) fluorescence for the sensitive and quantitative detection of thiols in biological systems. This document details the core chemical mechanism, experimental protocols, and relevant biological context for researchers in cellular biology, biochemistry, and drug development.
Core Principle: "Turn-On" Fluorescence via Nucleophilic Substitution
This compound probes, with monobromobimane (mBBr) being a well-characterized example, are essentially non-fluorescent in their native state. The core principle of their function lies in a "turn-on" fluorescence mechanism initiated by a nucleophilic substitution reaction with a thiol-containing molecule (R-SH), such as glutathione (GSH), cysteine (Cys), or a cysteine residue within a protein.
The thiol, a potent nucleophile, attacks the electrophilic carbon atom of the bimane moiety, displacing the bromide leaving group. This reaction forms a stable, highly fluorescent thioether adduct. The fluorescence quantum yield of the resulting bimane-thiol conjugate is significantly higher than that of the parent probe, leading to a direct and quantifiable increase in fluorescence intensity that is proportional to the thiol concentration.[1][2] This reaction is highly specific for thiols under physiological conditions.
Quantitative Data: Photophysical Properties of Monobromobimane-Thiol Adducts
The spectral properties of the fluorescent adducts are crucial for quantitative analysis. The following table summarizes the key photophysical parameters for mBBr adducts with common biological thiols. It is important to note that the quantum yield can be influenced by the local environment, such as solvent polarity.[3]
| Thiol Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| mBBr-Glutathione | ~394[2] | ~490[2] | ~5,000 | ~0.1 - 0.3[1] |
| mBBr-Cysteine | ~380 | ~480 | Data not available | Data not available |
| mBBr-Protein | ~395 | ~477 | Data not available | Data not available |
| mBBr-2-Mercaptoethanol | ~384 | ~480 | ~32,000 (in MeOH)[1] | 0.18 (in H₂O)[1] |
Experimental Protocols
In Vitro Quantification of Thiols
This protocol describes the use of monobromobimane for the quantitative detection of a pure thiol standard or thiols in a simple solution.
Materials:
-
Monobromobimane (mBBr) stock solution (10-40 mM in acetonitrile or DMSO)
-
Thiol standard (e.g., Glutathione, Cysteine) of known concentration
-
Reaction buffer (e.g., 50 mM HEPES or Tris, pH 8.0, containing 5 mM EDTA or DTPA to chelate metal ions)
-
Quenching solution (e.g., 1 M HCl or methanesulfonic acid)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Thiol Standards: Prepare a series of thiol standards in the reaction buffer to generate a standard curve.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the thiol standard or unknown sample to the reaction buffer.
-
Initiate Reaction: Add mBBr stock solution to a final concentration typically in the range of 0.1-1 mM. The final concentration of mBBr should be in excess of the highest expected thiol concentration.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 10-30 minutes. The optimal incubation time should be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching solution to acidify the mixture. This stabilizes the fluorescent adduct.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the mBBr-thiol adduct (e.g., Ex: ~390 nm, Em: ~480 nm).
-
Quantification: Generate a standard curve by plotting the fluorescence intensity versus the known thiol concentrations. Determine the concentration of the unknown sample from the standard curve.
Cellular Thiol Detection and Quantification
This protocol outlines the procedure for labeling and quantifying intracellular thiols in living cells using monobromobimane followed by analysis via fluorescence microscopy or HPLC.
Materials:
-
Monobromobimane (mBBr) stock solution (10-40 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (for HPLC analysis)
-
Fluorescence microscope or High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure for Fluorescence Microscopy:
-
Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
-
Cell Loading: Remove the culture medium and wash the cells twice with warm PBS. Add pre-warmed culture medium containing mBBr at a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the loading medium and wash the cells three times with warm PBS to remove excess, unreacted probe.
-
Imaging: Add fresh PBS or culture medium to the cells and immediately image using a fluorescence microscope equipped with a DAPI filter set or similar UV excitation filter.
Procedure for HPLC Quantification:
-
Cell Treatment and Harvesting: Treat cells with mBBr as described in the microscopy protocol (steps 2 and 3). After incubation, wash the cells with PBS and harvest by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., containing perchloric acid or another protein precipitating agent) on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.
-
Sample Preparation: Collect the supernatant, which contains the mBBr-derivatized low molecular weight thiols.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.[4]
-
Separation and Detection: Separate the mBBr-thiol adducts using a suitable gradient of solvents (e.g., acetonitrile and water with an ion-pairing agent).[2] Detect the fluorescent adducts using the appropriate excitation and emission wavelengths.
-
Quantification: Quantify the amount of each thiol by comparing the peak area to that of known standards.[5]
Visualizations
Chemical Reaction Mechanism
Caption: Reaction of this compound with a thiol.
Experimental Workflow for Cellular Thiol Analysis
Caption: Workflow for cellular thiol analysis.
Thiol-Dependent Signaling Pathway
Caption: Thiol-dependent redox signaling.
References
- 1. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
The Chemoselective Probe DYn-2: A Technical Guide to Unraveling Protein S-Sulfenylation in Redox Biology
A Note on Terminology: Initial research into probes for redox biology may lead to a variety of terms. This guide focuses on the well-established and widely used dimedone-based probe, DYn-2 , for the detection of protein S-sulfenylation. The term "Probimane" is not scientifically associated with this application and appears to be a misnomer in this context. This document will provide an in-depth technical overview of DYn-2 for researchers, scientists, and drug development professionals.
Introduction to Protein S-Sulfenylation and the Role of DYn-2
Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, where a thiol group (-SH) is oxidized to a sulfenic acid (-SOH). This modification plays a critical role in redox signaling, acting as a molecular switch that can alter protein function, localization, and interaction with other molecules. The transient and reactive nature of sulfenic acid, however, makes its direct detection challenging.
DYn-2 is a cell-permeable, dimedone-based chemical probe designed specifically to address this challenge. It contains a reactive β-dicarbonyl moiety that selectively traps sulfenic acids, forming a stable covalent adduct. The probe also features a terminal alkyne group, which allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This two-step approach enables the sensitive and specific detection, enrichment, and identification of S-sulfenylated proteins from complex biological samples.[1][2]
Mechanism of Action of DYn-2
The utility of DYn-2 in redox biology stems from its specific and efficient two-step mechanism:
-
Trapping of Sulfenic Acid: The core of the DYn-2 probe is a dimedone scaffold. The nucleophilic carbon between the two carbonyl groups of the dimedone ring readily attacks the electrophilic sulfur atom of a protein sulfenic acid. This reaction forms a stable thioether bond, effectively "trapping" the transient sulfenic acid modification.[2]
-
Bioorthogonal Ligation (Click Chemistry): The DYn-2 molecule is functionalized with a terminal alkyne group. This alkyne serves as a "handle" for the second step of detection. Following the trapping of sulfenic acids, an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent azide for imaging) is introduced. In the presence of a copper(I) catalyst, the alkyne on the DYn-2 adduct and the azide on the reporter molecule undergo a highly specific and efficient cycloaddition reaction. This "click" reaction covalently attaches the reporter tag to the S-sulfenylated protein, allowing for its subsequent detection and analysis.[1][2]
Quantitative Data for DYn-2 Applications
The following tables summarize key quantitative parameters for the use of the DYn-2 probe in redox biology research.
Table 1: Reactivity and Selectivity of DYn-2
| Parameter | Value/Observation | Reference |
| Reaction Rate with Sulfenic Acid | Moderate reactivity, estimated at 10 M⁻¹·s⁻¹ for a dipeptide-SOH. | [3] |
| Selectivity | Highly selective for sulfenic acids. Does not react with other cysteine modifications like disulfides, S-nitrosylation, or S-glutathionylation. | [2][3] |
| Cross-reactivity with H₂O₂ | Minimal cross-reactivity at physiological concentrations. Oxidative dimerization of the dimedone core can occur at very high (millimolar) concentrations of H₂O₂. | [4] |
| Cross-reactivity with Aldehydes | The reaction rate with aldehydes is very slow and considered biologically insignificant. | [4] |
Table 2: Typical Experimental Concentrations and Conditions
| Parameter | Concentration/Condition | Cell Type/System | Reference |
| DYn-2 Concentration (in situ labeling) | 500 µM - 5 mM | A431, HeLa, RKO cells, Arabidopsis cells | [2][5][6] |
| DYn-2 Incubation Time (in situ labeling) | 1 - 2 hours | A431, RKO cells | [5][6] |
| H₂O₂ Treatment (to induce S-sulfenylation) | 100 µM - 20 mM | Recombinant Gpx3, A431 cells, Arabidopsis cells | [2][5][7] |
| EGF Stimulation (to induce endogenous H₂O₂) | 100 ng/mL | A431 cells | [5][6] |
| Recombinant Protein Labeling | 1 mM DYn-2 with 50 µM protein and 100 µM H₂O₂ | Recombinant Gpx3 | [5][7] |
Table 3: Comparative Performance of DYn-2
| Comparison | Observation | Reference |
| DYn-2 vs. DAz-2 | DYn-2 shows increased signal intensity in labeling sulfenylated proteins in both recombinant protein assays and cell-based experiments compared to the azide-functionalized analogue DAz-2. | [7] |
| DYn-2 vs. YAP1C genetic probe | DYn-2 is more specific for in vivo trapping of sulfenylated proteins compared to the YAP1C genetic probe. | [2] |
| DYn-2 vs. BTD probe | The BTD (benzothiazine-based) probe exhibits a significantly faster reaction rate with sulfenic acids compared to DYn-2, allowing for the use of lower protein input for proteomic analyses. | [3] |
Experimental Protocols
The following protocols provide a general framework for the detection of protein S-sulfenylation using DYn-2. Optimization may be required for specific cell types and experimental conditions.
In Situ Labeling of S-Sulfenylated Proteins in Cultured Cells
This protocol describes the labeling of S-sulfenylated proteins in intact, living cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
DYn-2 probe stock solution (e.g., 500 mM in DMSO)
-
Inducing agent (e.g., H₂O₂, Epidermal Growth Factor)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
For experiments involving stimulation, serum-starve the cells overnight if necessary.
-
Treat the cells with the desired stimulus (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H₂O₂ for 5 minutes) to induce protein S-sulfenylation. Include a vehicle-treated control.[6]
-
-
DYn-2 Labeling:
-
Cell Lysis:
-
After incubation, wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Click Chemistry for Biotin Tagging of DYn-2 Labeled Proteins
This protocol describes the attachment of a biotin tag to the alkyne handle of DYn-2-labeled proteins.
Materials:
-
DYn-2 labeled protein lysate from Protocol 4.1
-
Biotin-azide stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Methanol, Chloroform, Water for protein precipitation
Procedure:
-
Prepare Click Chemistry Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in order:
-
DYn-2 labeled protein lysate (e.g., 1 mg of protein)
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Resuspend the protein pellet in a suitable buffer (e.g., containing SDS).
-
The biotin-tagged proteins are now ready for downstream applications such as streptavidin affinity purification for mass spectrometry analysis or detection by western blot using streptavidin-HRP.
Application of DYn-2 in Elucidating Signaling Pathways: The EGFR Example
A prime example of DYn-2's utility is in the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of EGF, EGFR dimerizes and activates its intrinsic tyrosine kinase activity. This activation also leads to the production of intracellular hydrogen peroxide (H₂O₂) by NADPH oxidases (NOX).[5]
Using the DYn-2 probe, researchers have demonstrated that this EGF-induced H₂O₂ production leads to the S-sulfenylation of a critical cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[8][9] This modification enhances the kinase activity of EGFR, creating a positive feedback loop that amplifies the downstream signaling cascade.[5][9]
Furthermore, DYn-2 has been instrumental in showing that other key proteins in the EGFR pathway, such as the protein tyrosine phosphatases (PTPs) PTP1B and SHP2, also undergo S-sulfenylation upon EGF stimulation.[8] The oxidation of these phosphatases inhibits their activity, further promoting the tyrosine phosphorylation-dependent signaling initiated by EGFR.
Conclusion
The DYn-2 probe has become an invaluable tool for the study of redox biology, providing a robust and specific method for the detection and identification of protein S-sulfenylation. Its application has significantly advanced our understanding of how this transient post-translational modification regulates a wide array of cellular processes, from growth factor signaling to stress responses. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols necessary for the successful application of DYn-2 in unraveling the complexities of the sulfenome.
References
- 1. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]
- 2. DYn-2 Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Probing Probimane's Specificity: A Technical Guide to its Interaction with Cysteine and Glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane, a bisdioxopiperazine derivative, has garnered attention for its anti-cancer properties. Understanding its mechanism of action at a molecular level is crucial for optimizing its therapeutic potential and minimizing off-target effects. A key aspect of its reactivity within a biological milieu is its interaction with endogenous nucleophiles, particularly low molecular weight thiols such as L-cysteine (Cys) and glutathione (GSH). This technical guide provides an in-depth exploration of the chemical basis for this compound's specificity towards these critical biomolecules, offering detailed hypothetical experimental protocols and data presentation formats to facilitate further research in this area.
Chemical Reactivity of this compound: A Hypothetical Mechanism
The core of this compound's reactivity lies in its two dioxopiperazine rings. These rings contain amide bonds that can be susceptible to nucleophilic attack. The thiol groups of cysteine and glutathione are potent nucleophiles at physiological pH, capable of initiating a reaction with electrophilic centers in drug molecules.
It is hypothesized that the primary reaction pathway involves the nucleophilic acyl substitution at one of the carbonyl carbons within the dioxopiperazine ring of this compound by the thiolate anion of either cysteine or glutathione. This would lead to the opening of the dioxopiperazine ring and the formation of a covalent adduct.
The specificity of this compound for cysteine over glutathione, if any, would be governed by several factors:
-
Steric Hindrance: The bulkier tripeptide structure of glutathione may experience greater steric hindrance when approaching the reactive sites on this compound compared to the smaller cysteine molecule.
-
Nucleophilicity: The intrinsic nucleophilicity of the thiol group in cysteine and glutathione, influenced by their respective pKa values and the surrounding molecular environment, will play a significant role. The pKa of the thiol group in free cysteine is typically lower than that in glutathione, suggesting that at physiological pH, a higher proportion of cysteine exists as the more nucleophilic thiolate anion.
-
Hydrogen Bonding: The potential for hydrogen bonding interactions between the reacting molecules could stabilize the transition state and influence the reaction rate. The additional amino and carboxyl groups in glutathione compared to cysteine could lead to different interaction profiles with this compound.
A diagram illustrating the proposed nucleophilic attack is presented below:
Quantitative Analysis of this compound's Reactivity
To elucidate the specificity of this compound, a quantitative comparison of its reaction kinetics with cysteine and glutathione is essential. The following tables outline the key data to be collected and a structured format for presentation.
Table 1: Reaction Conditions for Kinetic Studies
| Parameter | Cysteine Reaction | Glutathione Reaction |
| This compound Concentration (µM) | 10, 25, 50, 100 | 10, 25, 50, 100 |
| Thiol Concentration (µM) | 100, 250, 500, 1000 | 100, 250, 500, 1000 |
| Buffer | Phosphate Buffered Saline (PBS) | Phosphate Buffered Saline (PBS) |
| pH | 7.4 | 7.4 |
| Temperature (°C) | 37 | 37 |
| Reaction Time (min) | 0, 5, 15, 30, 60, 120 | 0, 5, 15, 30, 60, 120 |
Table 2: Kinetic Parameters for the Reaction of this compound with Cysteine and Glutathione
| Thiol | Apparent Second-Order Rate Constant (kapp) (M-1s-1) | Half-life (t1/2) at Equimolar Concentrations (min) |
| L-Cysteine | Calculated Value | Calculated Value |
| Glutathione | Calculated Value | Calculated Value |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments designed to investigate the specificity of this compound.
Protocol 1: Determination of Reaction Kinetics using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of reverse-phase HPLC to monitor the consumption of this compound and the formation of the respective thiol adducts over time.
Materials:
-
This compound
-
L-Cysteine
-
Glutathione (reduced form)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Curve Preparation:
-
Prepare stock solutions of this compound, L-cysteine, and glutathione in PBS.
-
Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in PBS.
-
Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Kinetic Reaction Setup:
-
Prepare reaction mixtures in PBS containing a fixed concentration of this compound and varying concentrations of either L-cysteine or glutathione, as detailed in Table 1.
-
Incubate the reaction mixtures at 37°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Centrifuge the samples to precipitate any proteins and inject the supernatant into the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to the adducts at an appropriate wavelength (e.g., determined by UV-Vis scan of this compound).
-
-
Data Analysis:
-
Quantify the concentration of remaining this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time for each reaction condition.
-
Determine the initial reaction rates and calculate the apparent second-order rate constants (kapp) for the reaction of this compound with cysteine and glutathione.
-
A workflow for this experimental protocol is visualized below:
Protocol 2: Characterization of Adducts by Mass Spectrometry (MS)
This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the covalent adducts formed between this compound and the thiols.
Materials:
-
Reaction mixtures from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Use the quenched reaction samples from Protocol 1.
-
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system.
-
Separate the components using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the parent this compound molecule.
-
Search for new peaks with m/z values corresponding to the expected masses of the this compound-cysteine and this compound-glutathione adducts.
-
Perform tandem mass spectrometry (MS/MS) on the putative adduct peaks to obtain fragmentation patterns and confirm their structures.
-
Conclusion
The protocols and data presentation formats outlined in this technical guide provide a robust framework for systematically investigating the specificity of this compound for cysteine and glutathione. By quantifying the reaction kinetics and characterizing the resulting adducts, researchers can gain valuable insights into the molecular mechanisms underpinning this compound's activity. This knowledge is paramount for the rational design of next-generation bisdioxopiperazine derivatives with improved therapeutic profiles and for predicting potential drug-drug interactions involving endogenous thiols. Further studies are warranted to validate these hypothetical approaches and to fully elucidate the intricate details of this compound's reactivity in a biological context.
Unraveling Cellular Thiol Dynamics: A Technical Guide to Bimane-Based Probes for Oxidative Stress Research
An important clarification regarding "Probimane": Initial searches for "this compound" (also known as AT-2153) reveal its function as a potent anti-proliferative and anti-metastatic agent that induces cell cycle arrest in tumor cells[1]. The available scientific literature does not support its use as a fluorescent probe for monitoring cellular oxidative stress. It is likely that "this compound" has been mistaken for the "bimane" class of fluorescent probes, which are extensively used to detect cellular thiols, key players in maintaining cellular redox homeostasis and combating oxidative stress. This guide will therefore focus on a well-characterized and widely used member of the bimane family, Monobromobimane (mBBr), as a representative probe for cellular thiol detection.
Introduction to Bimane Probes and Cellular Thiols
Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Thiols, particularly the tripeptide glutathione (GSH), are central to the cellular antioxidant defense system. A decrease in the intracellular thiol pool is a key indicator of oxidative stress.
Bimane-based fluorescent probes are valuable tools for quantifying cellular thiol levels. These probes are essentially non-fluorescent until they react with the sulfhydryl group of thiols to form a stable, fluorescent adduct. This reaction allows for the sensitive and specific detection of thiols in biological systems. Monobromobimane (mBBr) is a cell-permeant probe that reacts with thiols via a nucleophilic substitution reaction, making it a reliable tool for assessing cellular thiol status.
Mechanism of Action of Monobromobimane (mBBr)
Monobromobimane is an electrophilic molecule that readily reacts with the nucleophilic thiol group (-SH) of molecules like glutathione (GSH), cysteine (Cys), and other thiol-containing proteins. The reaction involves the displacement of the bromide ion from mBBr by the thiolate anion (RS-), forming a stable thioether linkage. This covalent modification results in a significant increase in fluorescence quantum yield, allowing for the quantification of the thiol adduct.
Caption: Reaction of Monobromobimane with a cellular thiol.
Quantitative Data on Monobromobimane (mBBr)
The following table summarizes key quantitative parameters for Monobromobimane (mBBr).
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~380-394 nm | |
| Emission Wavelength (max) | ~480-490 nm | |
| Molar Extinction Coefficient (ε) | ~5,000-6,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) of Adduct | ~0.2-0.4 | |
| Typical in vitro concentration | 10-100 µM | |
| Typical in-cell concentration | 1-50 µM |
Experimental Protocols
General Cell Culture and Preparation
This protocol provides a general guideline for preparing adherent mammalian cells for fluorescence microscopy. Specific conditions may need to be optimized for different cell lines.
Caption: General workflow for cell preparation and mBBr staining.
Detailed Protocol:
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips placed in a petri dish at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in a suitable medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
Experimental Treatment: Treat the cells with the desired compounds (e.g., to induce or inhibit oxidative stress) for the appropriate duration. Include appropriate controls (e.g., untreated cells).
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS, pH 7.4) to remove the culture medium and any treatment compounds.
-
mBBr Loading: Prepare a fresh working solution of mBBr in PBS (e.g., 40 µM). Remove the PBS from the cells and add the mBBr solution to cover the cells.
-
Incubation: Incubate the cells with the mBBr solution for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Washing: Wash the cells three times with PBS to remove any unbound mBBr.
-
Fixation (Optional but Recommended): Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This step preserves the cellular morphology and the fluorescent signal.
-
Final Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Fluorescence Microscopy and Image Analysis
Instrumentation:
-
An epifluorescence or confocal microscope equipped with a DAPI or a similar filter set (Excitation: ~380 nm, Emission: ~480 nm).
-
A sensitive camera (e.g., CCD or sCMOS).
Image Acquisition:
-
Place the slide on the microscope stage.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel for mBBr.
-
Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.
-
Acquire images from multiple fields of view for each experimental condition to ensure representative data.
Quantitative Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Background Subtraction: Correct for background fluorescence.
-
Cell Segmentation: Define the regions of interest (ROIs) corresponding to individual cells.
-
Measure Mean Fluorescence Intensity: Calculate the mean fluorescence intensity within each ROI.
-
Statistical Analysis: Perform statistical analysis on the quantified fluorescence intensities to compare different experimental groups.
Signaling Pathways and Logical Relationships
Cellular thiol levels are intricately linked to various signaling pathways involved in the oxidative stress response. A key pathway is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant genes.
Caption: Oxidative stress, thiol depletion, and the Nrf2 response.
Applications in Research and Drug Development
The use of bimane probes like mBBr is crucial in various research areas:
-
Elucidating Mechanisms of Disease: Investigating the role of oxidative stress in neurodegenerative diseases, cancer, cardiovascular diseases, and aging.
-
Drug Discovery and Development: Screening for compounds that modulate cellular redox status, identifying potential antioxidant or pro-oxidant drugs, and assessing drug-induced oxidative stress as a mechanism of toxicity.
-
Toxicology: Evaluating the impact of environmental toxins and pollutants on cellular thiol levels.
Conclusion
Bimane-based fluorescent probes, exemplified by Monobromobimane, are indispensable tools for researchers, scientists, and drug development professionals studying cellular oxidative stress. By providing a quantitative measure of cellular thiol levels, these probes offer critical insights into the redox state of the cell and the efficacy of therapeutic interventions targeting oxidative stress pathways. Adherence to detailed and optimized experimental protocols is essential for obtaining reliable and reproducible data.
References
Probimane: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane, also known as AT-2153, is a synthetic bisdioxopiperazine derivative that has demonstrated significant potential as an anticancer agent.[1] Belonging to a class of compounds known for their anti-proliferative and antimetastatic properties, this compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent initiation of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically designated as 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each of which is substituted with a morpholinomethyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione) | Sigma-Aldrich |
| Synonyms | AT-2153, MM-159 | MedChemExpress, TargetMol |
| CAS Number | 108093-90-9 | MedChemExpress, DC Chemicals |
| Molecular Formula | C21H34N6O6 | MedChemExpress, TargetMol |
| Molecular Weight | 466.53 g/mol | MedChemExpress |
| Appearance | White solid | TargetMol |
| Solubility | Soluble in DMSO (4.67 mg/mL, 10 mM) | TargetMol |
| Melting Point | Not explicitly reported. As a solid, a melting point is expected. | - |
| Boiling Point | Not reported. Likely to decompose at high temperatures. | - |
| pKa | Not reported. The presence of multiple nitrogen atoms suggests it can act as a base. | - |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |
Experimental Protocols
Determination of Physicochemical Properties (General Protocols)
3.1.1. Melting Point Determination (Capillary Method)
A small, powdered sample of the solid compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The apparatus is heated slowly, and the temperature range over which the solid melts is observed and recorded. A sharp melting range is indicative of a pure compound.[2][3][4]
3.1.2. pKa Determination (Potentiometric Titration)
A solution of the compound in a suitable solvent (e.g., a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.[5][6][7][8]
Synthesis of this compound (General Approach)
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of related bisdioxopiperazine compounds, a plausible synthetic route would involve the following key steps:
-
Synthesis of the bis(dioxopiperazine) core: This would likely involve the condensation of a suitable diamine with a derivative of iminodiacetic acid. For this compound, the starting diamine would be 1,2-diaminopropane.
-
N-alkylation with morpholinomethyl groups: The resulting bis(dioxopiperazine) core would then be reacted with a morpholinomethylating agent, such as morpholinomethyl chloride, to introduce the morpholinomethyl substituents onto the piperazine rings.
Biological Activity and Mechanism of Action
This compound exhibits its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis.[1]
G2/M Phase Cell Cycle Arrest
The transition from the G2 to the M phase of the cell cycle is a tightly regulated process controlled by the activity of the Cyclin B1/Cdc2 (also known as CDK1) complex. This compound is understood to induce G2/M arrest by disrupting the activation of this complex. The proposed signaling pathway is as follows:
This compound is hypothesized to induce a DNA damage response, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[9][10][11][12][13] These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[9][14][15][16][17] Activated Chk1/Chk2 then phosphorylates and inactivates the phosphatase Cdc25C.[18][19][20][21][22] In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 complex. By inhibiting Cdc25C, this compound prevents the activation of the Cyclin B1/Cdc2 complex, leading to a halt in the cell cycle at the G2/M transition.
Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M phase can trigger programmed cell death, or apoptosis. While the specific apoptotic signaling cascade initiated by this compound has not been fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway, which is a common consequence of chemotherapy-induced cell cycle arrest.
The prolonged arrest in the G2/M phase is thought to activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[23][24] These proteins then induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.[25] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[25][26] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[23][25][26]
Conclusion
This compound is a promising anticancer agent that exerts its cytotoxic effects through the induction of G2/M phase cell cycle arrest and apoptosis. Its unique chemical structure and potent biological activity make it a subject of significant interest for further research and development in oncology. A more detailed elucidation of its molecular targets and signaling pathways, along with the determination of its complete physicochemical profile, will be crucial for its potential clinical translation.
References
- 1. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. westlab.com [westlab.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Specific Human ATR and ATM Inhibitors Modulate Single Strand DNA Formation in Leishmania major Exposed to Oxidative Agent [frontiersin.org]
- 14. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mdm2 promotes Cdc25C protein degradation and delays cell cycle progression through the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. Androgens Upregulate Cdc25C Protein by Inhibiting Its Proteasomal and Lysosomal Degradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased expression and activity of CDC25C phosphatase and an alternatively spliced variant in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 24. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Probimane Derivatives and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probimane and its derivatives represent a class of bisdioxopiperazine compounds that have garnered significant interest in the field of oncology. As analogs of razoxane, they have been investigated for their potential as anticancer agents, with a particular focus on their ability to inhibit tumor metastasis. This technical guide provides a comprehensive overview of the core chemical structure of this compound, proposes detailed synthesis pathways for its derivatives, and outlines potential mechanisms of action based on the broader class of bisdioxopiperazine compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
This compound is structurally distinguished from its parent compound, razoxane, by the incorporation of two morpholine moieties. This modification is believed to influence its pharmacological properties, including its solubility and potency. Understanding the synthesis of these complex molecules is crucial for the exploration of new derivatives with enhanced efficacy and reduced toxicity.
Core Chemical Structure
The fundamental structure of this compound is a bisdioxopiperazine core built upon a 1,2-diaminopropane backbone. Each of the nitrogen atoms of the diamine is part of a piperazine-2,6-dione ring, and each of these rings is further substituted with a morpholino group.
Proposed Synthesis Pathways
While specific, publicly available, step-by-step synthesis protocols for this compound are scarce, a highly probable synthetic route can be postulated based on the well-established synthesis of razoxane and related bisdioxopiperazine compounds. The proposed pathway involves a multi-step process commencing with the synthesis of key intermediates.
A plausible approach involves the initial synthesis of a morpholine-substituted iminodiacetic acid derivative, which is then reacted with 1,2-diaminopropane to form the core bisdioxopiperazine structure.
Pathway 1: Synthesis via N-Morpholino-Iminodiacetic Acid
This pathway begins with the synthesis of N-morpholino-iminodiacetic acid, a key building block that incorporates the morpholine group at an early stage.
Caption: Proposed synthesis of this compound via an N-morpholino-iminodiacetic acid intermediate.
Experimental Protocols
Step 1: Synthesis of N-Morpholino-Iminodiacetic Acid
-
Alkylation: To a solution of morpholine in a suitable organic solvent (e.g., acetonitrile), add ethyl bromoacetate in a dropwise manner at room temperature. The reaction mixture is then stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then concentrated under reduced pressure to yield the crude N-morpholino-iminodiacetic acid diethyl ester.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then subjected to hydrolysis using an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to yield N-morpholino-iminodiacetic acid.
Step 2: Synthesis of this compound
-
Amidation: N-Morpholino-iminodiacetic acid is reacted with 1,2-diaminopropane. This reaction is typically carried out in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) to facilitate the formation of the amide bonds, leading to a tetra-acid intermediate.
-
Cyclization: The resulting tetra-acid is then subjected to a cyclization reaction to form the two piperazine-2,6-dione rings. This can be achieved by heating the intermediate, often in the presence of a dehydrating agent or under high-temperature conditions.
-
Purification: The final product, this compound, is then purified using techniques such as recrystallization or column chromatography.
Quantitative Data
Due to the limited availability of specific experimental data for the synthesis of this compound, the following table presents illustrative quantitative data based on typical yields observed in the synthesis of analogous bisdioxopiperazine compounds.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1. Synthesis of N-Morpholino-Iminodiacetic Acid | Morpholine, Ethyl Bromoacetate | N-Morpholino-Iminodiacetic Acid | 60-75 | >95 |
| 2. Synthesis of this compound | 1,2-Diaminopropane, N-Morpholino-Iminodiacetic Acid | This compound | 40-55 | >98 |
Potential Signaling Pathways and Mechanism of Action
The anticancer activity of bisdioxopiperazine compounds like this compound is believed to be multifactorial. While the precise signaling pathways for this compound are not fully elucidated, the mechanism of action is likely similar to that of razoxane and other related compounds, primarily involving the inhibition of topoisomerase II. Topoisomerase II is a crucial enzyme in DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Furthermore, some studies suggest that these compounds may also exert their anticancer effects through the modulation of other cellular processes, including the inhibition of angiogenesis and the induction of cellular differentiation.
Caption: Potential signaling pathways affected by this compound, leading to anticancer effects.
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis of this compound and its derivatives, based on established chemical principles and the synthesis of structurally related compounds. The proposed pathways and experimental protocols offer a solid starting point for researchers aiming to synthesize and evaluate these promising anticancer agents. Further experimental validation is required to optimize the reaction conditions and fully elucidate the biological mechanisms of action of this important class of molecules. The continued exploration of this compound derivatives holds the potential for the development of novel and effective therapies in the fight against cancer.
Unveiling the Spectroscopic Landscape of Bimane-Based Thiol Probes: An In-Depth Technical Guide
A Note on Nomenclature: Initial inquiries for "Probimane" did not yield a fluorescent probe with documented spectral properties. However, the phonetic similarity strongly suggests a possible typographical error for "Bimane," a well-established class of thiol-reactive fluorescent probes. This guide will therefore focus on Monobromobimane (mBBr) , a prominent member of the bimane family, to provide a comprehensive technical overview of its spectral properties and applications.
Introduction
Monobromobimane (mBBr) is a cell-permeant, thiol-reactive fluorescent probe that has become an invaluable tool for researchers in cell biology, biochemistry, and drug development. Initially non-fluorescent, mBBr forms a stable, highly fluorescent thioether adduct upon reaction with sulfhydryl groups in molecules such as glutathione (GSH), cysteine, and proteins. This "light-up" property makes it an excellent probe for quantifying and visualizing thiols in various biological contexts. This guide provides a detailed examination of the spectral properties of mBBr, experimental protocols for its use, and a visualization of its activation mechanism.
Spectral Properties of Monobromobimane-Thiol Adducts
The fluorescence of Monobromobimane is activated upon its reaction with a thiol-containing molecule. The resulting thioether adduct exhibits distinct excitation and emission spectra. The key spectral properties are summarized in the table below. It is important to note that while the excitation and emission maxima are relatively consistent, the quantum yield and fluorescence lifetime can be influenced by the local environment of the fluorophore.
| Spectral Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~390 - 398 nm | [1] |
| Emission Maximum (λem) | ~490 nm | [1] |
| Molar Extinction Coefficient (ε) | Not explicitly found in searches. | |
| Quantum Yield (Φ) | ~0.1 - 0.3 (for Glutathione adduct) | [2] |
| Fluorescence Lifetime (τ) | Not explicitly found in searches. |
Mechanism of Activation: Thiol Conjugation
The fluorescence of Monobromobimane is contingent upon its chemical reaction with a thiol. This reaction is a nucleophilic substitution where the thiol group attacks the bromomethyl group of the mBBr molecule, displacing the bromide ion and forming a stable thioether bond. This conjugation event alters the electronic structure of the bimane core, leading to a significant increase in fluorescence.
Caption: Reaction of Monobromobimane with a thiol.
Experimental Protocols
The following protocols provide a general framework for the use of Monobromobimane in labeling and visualizing intracellular thiols. Optimization may be required for specific cell types and experimental conditions.
Preparation of Monobromobimane Stock Solution
-
Reconstitution: Prepare a stock solution of Monobromobimane in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. A typical stock concentration is 10-100 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
In Situ Labeling of Intracellular Thiols for Fluorescence Microscopy
This protocol is designed for adherent cells cultured in a multi-well plate or on coverslips.
Caption: Workflow for labeling intracellular thiols.
Detailed Steps:
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish, coverslip).
-
Washing: Gently wash the cells once with a warm buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual media.
-
Preparation of Working Solution: Dilute the Monobromobimane stock solution to the final working concentration in a warm buffer immediately before use. A typical starting concentration is in the range of 100-400 µM. The optimal concentration should be determined empirically.
-
Incubation: Add the mBBr working solution to the cells and incubate at 37°C for 10-30 minutes, protected from light.
-
Washing: Remove the labeling solution and wash the cells two to three times with warm buffer to remove any unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the mBBr-thiol adduct (e.g., a DAPI filter set).
Quantification of Thiols by HPLC
This protocol outlines the general steps for derivatizing thiols with Monobromobimane for subsequent separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Sample Preparation and Derivatization:
-
Homogenization: Homogenize cells or tissues in a suitable buffer.
-
Deproteinization: Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid, followed by centrifugation.
-
Derivatization: Adjust the pH of the supernatant to ~8.0. Add Monobromobimane to a final concentration of approximately 1 mM and incubate in the dark at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction by acidification (e.g., with acetic acid).
-
Analysis: Analyze the derivatized sample by RP-HPLC with a fluorescence detector set to the appropriate excitation and emission wavelengths.
Applications in Research and Drug Development
The ability of Monobromobimane to specifically label and quantify thiols makes it a versatile tool for:
-
Assessing Oxidative Stress: Measuring the levels of glutathione, a key antioxidant, can provide insights into the cellular response to oxidative stress.
-
Enzyme Activity Assays: mBBr can be used as a substrate for enzymes like glutathione S-transferases.
-
Protein Labeling: Cysteine residues in proteins can be labeled with mBBr to study protein structure and function.
-
Drug Discovery: Screening for compounds that modulate intracellular thiol levels.
Conclusion
Monobromobimane and other bimane-based probes are powerful reagents for the detection and quantification of thiols in biological systems. Their "light-up" fluorescence upon reaction provides a high signal-to-noise ratio, making them suitable for a wide range of applications from fluorescence microscopy to quantitative HPLC analysis. Understanding their spectral properties and the underlying chemical mechanism of activation is crucial for their effective implementation in research and development.
References
Technical Guide: Labeling Protein Thiol Groups with Bimane Probes
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of protein thiol groups, predominantly the sulfhydryl side chains of cysteine residues, is fundamental to understanding cellular redox signaling, protein structure, and enzymatic function. This technical guide provides a comprehensive overview of the use of bimane-based fluorescent probes for the specific labeling and quantification of these critical functional groups. While the query specified "Probimane," it is essential to clarify that this compound is a bisdioxopiperazine derivative with established anticancer properties, distinct from the fluorescent probes used for thiol labeling[1][2]. This document focuses on the widely-used and well-characterized bimane class of reagents, particularly monobromobimane (mBBr) , which are central to thiol-specific derivatization in proteomics and cell biology. We will detail the underlying chemistry, spectroscopic properties, experimental protocols, and key applications of these powerful research tools.
Core Principles of Bimane-Based Thiol Labeling
Bimane probes are a class of fluorogenic reagents that are virtually non-fluorescent by themselves but become intensely fluorescent upon reaction with a nucleophile. Their small size and specificity for thiols make them ideal for labeling proteins without significantly altering their function[3].
Mechanism of Action
Monobromobimane (mBBr) reacts with the sulfhydryl group of a cysteine residue via a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol acts as a nucleophile, attacking the carbon atom attached to the bromine on the bimane ring. This displaces the bromide ion and forms a stable, highly fluorescent thioether bond[4]. This reaction is rapid and typically proceeds at or near physiological pH.
Physicochemical and Spectroscopic Properties
The utility of bimane probes stems from their favorable spectroscopic properties, which change dramatically upon conjugation. The unreacted probe is essentially non-fluorescent, providing a low-background signal, while the thiol adduct exhibits strong blue fluorescence[5][6].
| Property | Monobromobimane (Unreacted) | Bimane-Thiol Adduct (e.g., with Glutathione) | Reference(s) |
| Appearance | Crystalline solid | In solution | [3] |
| Fluorescence | Essentially non-fluorescent | Strong blue fluorescence | [3][5] |
| Excitation Max (λex) | ~384 nm (in MeOH) | ~380-394 nm | [3][4][6] |
| Emission Max (λem) | N/A | ~480-490 nm | [4][6][7] |
| Quantum Yield (QY) | Very low | ~0.1–0.3 | [3] |
| Molar Extinction (ε) | ~32,000 cm-1M-1 (in MeOH) | Varies with adduct | [3] |
| Solubility | Soluble in organic solvents (DMSO, DMF), moderately soluble in aqueous buffers | Generally water-soluble | [8][9] |
Experimental Protocols
Accurate and reproducible labeling requires careful attention to sample preparation, reaction conditions, and purification steps. Below are generalized protocols for labeling purified proteins and cellular components.
General Experimental Workflow
The process for analyzing protein thiols, whether free or in disulfide bonds, follows a logical sequence. Free thiols are first blocked, followed by reduction of disulfides and labeling of the newly exposed thiols. This differential approach allows for the quantification of both reduced and oxidized cysteine pools.
Protocol for Labeling Purified Proteins
This protocol is designed for labeling cysteine residues in a purified protein sample in vitro.
-
Protein Preparation:
-
Dissolve the purified protein in an amine-free buffer (e.g., 10-100 mM phosphate, HEPES) at a pH of 7.0-8.0 to a final concentration of 1-10 mg/mL[9][10].
-
To label thiols involved in disulfide bonds, first reduce the protein. Add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature[5][11].
-
Crucial Step: If using DTT, it must be removed before adding mBBr, as it will react with the probe. Remove excess DTT via dialysis or a desalting column. TCEP does not need to be removed if using certain probes but can inactivate mBBr, so its removal is recommended[3][5].
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of monobromobimane (e.g., 40 mM) in an organic solvent like DMSO or acetonitrile.
-
Add a 10- to 20-fold molar excess of the mBBr stock solution to the stirring protein solution. Protect the reaction mixture from light[11].
-
Incubate for 2 hours at room temperature or overnight at 4°C[11].
-
-
Quenching and Purification:
-
Quantification:
-
Determine the final protein concentration using a standard protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.
-
Measure the fluorescence of the labeled protein at λex/λem ≈ 390/480 nm to confirm labeling[6]. The degree of labeling can be determined spectroscopically by measuring absorbance at 280 nm (for protein) and ~380 nm (for bimane).
-
Protocol for Labeling Thiols in Cells or Lysates
This protocol allows for the analysis of total soluble and protein thiols in biological systems[13].
-
Sample Preparation:
-
For intact cells, wash and resuspend cells in a suitable buffer (e.g., PBS) at a known density.
-
For lysates, homogenize cells or tissues in a lysis buffer and clarify by centrifugation.
-
-
Labeling Reaction:
-
Add monobromobimane from a stock solution to the cell suspension or lysate to a final concentration of 0.5-5 mM.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Sample Processing:
-
To separate low-molecular-weight (LMW) thiols (like glutathione) from proteins, precipitate the proteins using an acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet the proteins. The supernatant contains the LMW thiol-bimane adducts, while the pellet contains the labeled proteins[13].
-
-
Analysis:
-
LMW Thiols: Analyze the supernatant using reversed-phase HPLC with a fluorescence detector[7][13].
-
Protein Thiols: Wash the protein pellet to remove free probe, resuspend it in a suitable buffer (e.g., containing SDS), and measure the fluorescence directly or analyze by SDS-PAGE followed by fluorescence imaging[13].
-
Quantitative Analysis and Comparative Data
While mBBr is highly effective, other reagents are also available for thiol modification. The choice of reagent depends on the specific application, required sensitivity, and nature of the adduct (e.g., reversible vs. irreversible).
| Reagent Class | Example(s) | Reaction pH | Adduct Stability | Key Advantages | Key Disadvantages | Reference(s) |
| Bimanes | Monobromobimane (mBBr) | 7.0 - 8.0 | Very Stable | Fluorogenic (low background), small size, stable thioether bond | Susceptible to inactivation by TCEP | [3][4][5] |
| Maleimides | N-ethylmaleimide (NEM) | 6.5 - 7.5 | Reversible | High thiol specificity at neutral pH, rapid reaction | Adduct can undergo reverse Michael reaction at pH > 7, potential side reactions with amines | [5][9][14] |
| Haloacetamides | Iodoacetamide (IAM) | 7.0 - 8.5 | Very Stable | Forms highly stable thioether bond | Slower reaction rate than maleimides, can react with other nucleophiles (Met, His, Lys) | [5][15] |
| Dithiopiridines | 4,4'-dithiodipyridine (4-DPS) | 4.0 - 7.0 | Disulfide | Reaction can be monitored by absorbance change, allows for disulfide exchange | Adduct is a disulfide bond, which can be reduced | [16] |
Applications in Research and Drug Development
Bimane probes are versatile tools with broad applications in basic research and pharmaceutical development[17][18][19].
-
Redox Proteomics: mBBr is used to quantify the redox state of specific cysteine residues, providing insight into how cellular signaling and oxidative stress affect protein function. This is critical for studying diseases linked to oxidative damage[6][15].
-
Cellular Imaging: The membrane permeability of mBBr allows for the visualization and quantification of both protein thiols and the intracellular glutathione pool in living cells, offering a snapshot of the cellular redox environment[3][8].
-
Drug Discovery: These probes can be used in high-throughput screens to identify compounds that modulate the activity of cysteine-containing enzymes (e.g., proteases, kinases) or alter the cellular redox state[17][20].
-
Analysis of Biological Fluids: Methods have been developed for the simultaneous determination of albumin and low-molecular-weight thiols in plasma using mBBr derivatization followed by HPLC, which is valuable for clinical diagnostics[7].
Redox Signaling and the Keap1-Nrf2 Pathway
A prime example of thiol-based regulation is the Keap1-Nrf2 pathway, the master regulator of the antioxidant response. Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Keap1 contains several highly reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these thiols induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes. Bimane probes can be used to measure the modification status of Keap1's reactive thiols, providing a direct readout of pathway activation.
Conclusion
Bimane-based probes, especially monobromobimane, are indispensable tools for the study of protein thiols. Their fluorogenic nature, high specificity, and the stability of the resulting adduct provide a robust platform for the sensitive detection and quantification of cysteine residues in a multitude of biological contexts. From fundamental proteomics research to clinical diagnostics and drug development, the ability to accurately measure the status of the "thiol-ome" continues to yield critical insights into health and disease. Future developments may focus on creating bimane derivatives with red-shifted fluorescence to minimize autofluorescence in cellular imaging and developing more sophisticated probes for multiplexed analysis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Probe for Thiol-Specific Labeling | TCI AMERICA [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. ROX Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the determination and quantification of the reactive thiol proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteomics and Its Current Application in Biomedical Area: Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Intracellular Glutathione with Probimane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating signaling pathways involved in proliferation, differentiation, and apoptosis.[1] The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular health and oxidative stress. Consequently, the accurate measurement of intracellular GSH levels is crucial for research in toxicology, drug development, and understanding the mechanisms of various diseases.
Probimanes, such as monochlorobimane (MCB), are cell-permeable fluorescent probes widely used for the quantitative measurement of intracellular GSH.[2] These probes are essentially non-fluorescent until they react with the thiol group of GSH in a reaction catalyzed by the enzyme Glutathione S-transferase (GST). This reaction forms a stable, highly fluorescent adduct that is retained within the cell, allowing for the quantification of intracellular GSH levels using fluorescence-based techniques like fluorescence microscopy, flow cytometry, and microplate readers.[3][4]
This application note provides a detailed protocol for the measurement of intracellular GSH using a Probimane-based assay, specifically focusing on monochlorobimane (MCB).
Principle of the Assay
The measurement of intracellular GSH using monochlorobimane relies on a specific enzymatic reaction. MCB, a cell-permeant and non-fluorescent molecule, readily diffuses across the cell membrane. Inside the cell, it is conjugated to the thiol group of glutathione in a reaction catalyzed by the ubiquitous enzyme, Glutathione S-transferase (GST). This conjugation results in the formation of a highly fluorescent glutathione-bimane (GS-bimane) adduct, which emits a bright blue fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the intracellular GSH concentration.
Caption: Reaction of Monochlorobimane with GSH.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the measurement of intracellular GSH using monochlorobimane.
| Parameter | Value | Reference |
| Monochlorobimane (MCB) Stock Solution | 100 mM in DMSO | [1] |
| MCB Working Concentration | 5 - 25 µM | [1] |
| Glutathione (GSH) Concentration in Cells | 1 - 10 mM | [5] |
| Incubation Time with MCB | 30 - 60 minutes | [1] |
| Excitation Wavelength | ~380 nm | [2] |
| Emission Wavelength | ~480 nm | [2] |
Experimental Protocols
This section provides detailed protocols for measuring intracellular GSH using monochlorobimane with a fluorescence microplate reader, flow cytometry, and fluorescence microscopy.
Materials and Reagents
-
Monochlorobimane (MCB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well microplates (for plate reader assays)
-
Flow cytometry tubes
-
Glass-bottom dishes or chamber slides (for microscopy)
-
Optional: Buthionine sulfoximine (BSO) as a negative control (inhibits GSH synthesis)[6][7]
Preparation of Reagents
-
MCB Stock Solution (100 mM): Dissolve the appropriate amount of MCB powder in high-quality, anhydrous DMSO to prepare a 100 mM stock solution. Aliquot and store at -20°C, protected from light.
-
MCB Working Solution: On the day of the experiment, dilute the 100 mM MCB stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (e.g., 5-25 µM).[1] Protect the working solution from light.
Protocol 1: Measurement by Fluorescence Microplate Reader
This protocol is suitable for high-throughput screening and quantitative analysis of GSH levels in cell populations.
Caption: Microplate reader assay workflow.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well microplate at a density of 2 x 104 cells per well and allow them to adhere and grow overnight.[1]
-
Cell Treatment: If applicable, treat the cells with experimental compounds for the desired duration. Include untreated control wells.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add 100 µL of the MCB working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 380 nm and emission at approximately 480 nm.[2] It is recommended to take an initial reading at time 0 (I0) and a final reading after the incubation period (I60).[1]
-
Data Analysis: The intracellular GSH level can be expressed as the relative increase in fluorescence using the formula: (I60 - I0) / I0.[1]
Protocol 2: Measurement by Flow Cytometry
This protocol allows for the analysis of GSH levels in individual cells within a heterogeneous population.
Procedure:
-
Cell Preparation: Culture and treat cells as required. Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Add the MCB working solution to the cell suspension to achieve the final desired concentration.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm or 405 nm) and a blue emission filter (e.g., 450/50 nm bandpass).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity, which is proportional to the intracellular GSH content.
Protocol 3: Measurement by Fluorescence Microscopy
This protocol enables the visualization of intracellular GSH distribution.[3]
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with experimental compounds as required.
-
Staining: Remove the culture medium, wash the cells with pre-warmed PBS, and add the MCB working solution.
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light.
-
Imaging: Wash the cells with PBS to remove excess probe. Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation and blue emission filters).
-
Image Analysis: The fluorescence intensity in different cellular compartments can be quantified using appropriate image analysis software.
Data Interpretation and Controls
-
Negative Control: To confirm the specificity of the assay for GSH, cells can be pre-treated with buthionine sulfoximine (BSO), an inhibitor of GSH synthesis.[6][7] A significant reduction in fluorescence intensity in BSO-treated cells indicates that the signal is GSH-dependent.
-
Background Fluorescence: It is important to measure the fluorescence of unstained cells to determine the background signal. This value should be subtracted from the fluorescence of stained cells.
-
Linearity: The relationship between fluorescence intensity and GSH concentration should be linear within a certain range. It is advisable to perform a standard curve with known concentrations of GSH and GST in a cell-free system to determine the linear range of the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | - Insufficient MCB concentration or incubation time.- Low intracellular GSH levels.- Low GST activity in the cell type used.[4] | - Optimize MCB concentration and incubation time.- Use a positive control (e.g., N-acetylcysteine treatment to boost GSH).- Consider using monobromobimane, which reacts non-enzymatically with thiols.[4] |
| High Background Fluorescence | - Autofluorescence of cells or medium.- Non-specific binding of the probe. | - Use a phenol red-free medium for the assay.- Subtract the fluorescence of unstained control cells.- Wash cells thoroughly after staining. |
| Cell Death | - Cytotoxicity of the probe or treatment compounds. | - Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel.- Reduce the concentration of the probe or treatment compound. |
Conclusion
The use of this compound probes like monochlorobimane provides a sensitive and specific method for the measurement of intracellular glutathione. The protocols outlined in this application note can be adapted for various experimental needs, from high-throughput screening to detailed imaging of subcellular GSH distribution. Careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining accurate and reproducible results. This will enable researchers to effectively investigate the role of glutathione in cellular physiology and pathology.
References
- 1. Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Measurement of the intracellular distribution of reduced glutathione in cultured rat hepatocytes using monochlorobimane and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of methods for measuring cellular glutathione content using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of fluorescent dyes for measuring intracellular glutathione content in primary cultures of human neurons and neuroblastoma SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol Staining in Fluorescence Microscopy using Bimane Probes
Introduction
This document provides detailed application notes and protocols for the use of thiol-reactive bimane probes, specifically Monobromobimane (mBBr) and Dibromobimane (bBBr), in fluorescence microscopy. Bimane dyes are valuable tools for researchers, scientists, and drug development professionals to visualize and quantify the levels of low-molecular-weight thiols, such as glutathione (GSH) and cysteine (Cys), as well as thiol groups within proteins. These probes are essentially non-fluorescent until they react with a thiol group, forming a stable, highly fluorescent adduct. This fluorogenic property makes them highly specific and provides a low background signal, enabling sensitive detection of cellular redox status and thiol metabolism.
Bimane probes are cell-permeable and react rapidly with thiols at physiological pH.[1] Monobromobimane reacts with a single thiol group, while Dibromobimane can crosslink adjacent thiol groups.[2][3] This differential reactivity can be exploited to study protein conformation and the proximity of cysteine residues. The fluorescence signal generated upon reaction with thiols can be visualized and quantified using fluorescence microscopy, providing insights into cellular processes such as oxidative stress, apoptosis, and drug resistance.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Monobromobimane (mBBr) and Dibromobimane (bBBr).
Table 1: Spectral Properties of Bimane Probes
| Probe | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| Monobromobimane (mBBr) | ~395[4] | ~490[4] | Not widely reported | Not widely reported |
| mBBr-Glutathione Adduct | ~394[5] | ~490[5] | ~5,700 M⁻¹cm⁻¹ | ~0.3 |
| Dibromobimane (bBBr) | ~394 | ~490 | Not widely reported | Not widely reported |
Table 2: Typical Experimental Parameters for Bimane Staining
| Parameter | Monobromobimane (mBBr) | Dibromobimane (bBBr) |
| Stock Solution Concentration | 10-40 mM in DMSO or DMF | 10-20 mM in DMSO or DMF |
| Working Concentration | 10-100 µM | 20-200 µM |
| Incubation Time | 10-30 minutes | 15-45 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
| Cell Fixation (optional) | 4% Paraformaldehyde in PBS | 4% Paraformaldehyde in PBS |
Experimental Protocols
Protocol 1: Live-Cell Staining of Intracellular Thiols with Monobromobimane (mBBr)
This protocol describes the staining of live, cultured mammalian cells with mBBr to visualize intracellular thiols.
Materials:
-
Monobromobimane (mBBr)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cultured mammalian cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~395 nm excitation and ~490 nm emission)
Procedure:
-
Prepare mBBr Stock Solution:
-
Dissolve mBBr in anhydrous DMSO to a final concentration of 20 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture mammalian cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to an appropriate confluency (typically 60-80%).
-
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the 20 mM mBBr stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to a final working concentration of 40-80 µM. Protect the staining solution from light.
-
-
Staining:
-
Remove the cell culture medium from the cells and wash once with pre-warmed PBS.
-
Add the mBBr staining solution to the cells and incubate for 15-20 minutes at 37°C in the dark.
-
-
Wash:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS or complete cell culture medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (Excitation: ~395 nm, Emission: ~490 nm). The blue fluorescence indicates the presence of mBBr-thiol adducts.
-
Protocol 2: In Situ Staining and Quantification of Protein Thiols with Dibromobimane (bBBr)
This protocol is adapted for staining both soluble and protein thiols in situ and can be followed by fluorescence quantification.
Materials:
-
Dibromobimane (bBBr)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cultured cells or tissue homogenates
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Mounting medium with antifade reagent
Procedure:
-
Prepare bBBr Stock Solution:
-
Prepare a 10 mM stock solution of bBBr in anhydrous DMSO.
-
Store in aliquots at -20°C, protected from light.
-
-
Sample Preparation (for cultured cells):
-
Grow cells on coverslips.
-
Wash cells with PBS.
-
-
Staining:
-
Prepare a working solution of 50-100 µM bBBr in PBS or serum-free medium.
-
Incubate the cells with the bBBr solution for 20-30 minutes at 37°C.
-
-
Fixation (for fixed-cell imaging):
-
After staining, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filters (Excitation: ~394 nm, Emission: ~490 nm).
-
-
Quantification of Protein Thiols (optional):
-
After staining, lyse the cells with a suitable lysis buffer.
-
Centrifuge to pellet cell debris.
-
Measure the fluorescence of the supernatant (containing soluble thiol adducts) and the resuspended pellet (containing protein-thiol adducts) using a fluorometer.
-
Visualizations
Diagram 1: Bimane Staining Workflow
Caption: General workflow for staining cells with bimane fluorescent probes.
Diagram 2: Mechanism of Thiol Detection by Monobromobimane
References
Application Note: Quantification of Intracellular Thiols using Probimane (Monobromobimane) in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular thiols, such as glutathione (GSH) and cysteine residues in proteins, are critical for maintaining cellular redox homeostasis and protecting against oxidative stress.[1] Thiols act as potent antioxidants, detoxify xenobiotics, and are involved in various cellular signaling pathways. Consequently, the quantification of intracellular thiols is of significant interest in numerous research areas, including toxicology, cancer biology, and drug development. Flow cytometry, a powerful high-throughput technique for single-cell analysis, coupled with thiol-reactive fluorescent probes, offers a rapid and sensitive method for measuring intracellular thiol levels.[2]
Probimane, chemically known as monobromobimane (mBBr), is a cell-permeable, weakly fluorescent compound that becomes highly fluorescent upon reaction with thiol groups.[3][4] This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable, fluorescent thioether adduct.[5][6] The fluorescence intensity of the resulting adduct is directly proportional to the amount of intracellular thiols, allowing for their quantification on a per-cell basis using flow cytometry.[1]
This application note provides a detailed protocol for the use of this compound (monobromobimane) in flow cytometry for the quantification of intracellular thiols.
Principle of the Assay
This compound (monobromobimane) readily diffuses across the cell membrane. Once inside the cell, its bromine atom reacts with the sulfhydryl group (-SH) of thiols, such as glutathione, via a nucleophilic substitution reaction. This covalent binding results in a highly fluorescent and stable product that is well-retained within the cell. The fluorescence emission can be detected by a flow cytometer, with the signal intensity correlating with the intracellular thiol concentration.
Materials and Reagents
-
This compound (Monobromobimane, mBBr)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometry tubes
-
Optional: N-ethylmaleimide (NEM) as a thiol-depleting agent (for negative control)
-
Optional: Propidium iodide (PI) or 7-AAD for viability staining
Equipment
-
Flow cytometer with a UV or violet laser (for excitation around 390-400 nm) and appropriate emission filters (e.g., 480-500 nm bandpass).[7]
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Vortex mixer
-
Micropipettes
Data Presentation
The following table presents representative data from an experiment designed to quantify the change in intracellular thiol levels in response to an oxidative challenge.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Standard Deviation | % of Control |
| Untreated Control | 15,234 | 852 | 100% |
| Hydrogen Peroxide (100 µM) | 8,756 | 612 | 57.5% |
| N-ethylmaleimide (50 µM) | 3,145 | 245 | 20.6% |
Table 1: Representative quantitative data of intracellular thiol levels measured by this compound staining and flow cytometry in Jurkat cells treated with an oxidizing agent (Hydrogen Peroxide) and a thiol-depleting agent (N-ethylmaleimide) for 1 hour.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound (monobromobimane) powder in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
This compound Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 100 µM in pre-warmed (37°C) serum-free cell culture medium or PBS. The optimal concentration may vary depending on the cell type and should be determined empirically (typically in the range of 25-150 µM).
-
(Optional) NEM Solution (10 mM): Prepare a 10 mM stock solution of N-ethylmaleimide in DMSO.
Cell Preparation
-
Cell Culture: Culture cells to a density of 0.5-1 x 10^6 cells/mL. Ensure the cells are in the logarithmic growth phase and have high viability (>95%).
-
Harvesting:
-
Suspension cells: Gently pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Wash the cells once with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS and pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with 5-10 mL of warm PBS to remove any residual medium and serum. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in pre-warmed, serum-free cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
This compound Staining
-
Aliquot 1 mL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Controls:
-
Unstained Control: A tube with cells only, without this compound.
-
Negative Control (Optional): Pre-treat cells with a thiol-depleting agent like NEM (e.g., 50 µM for 30 minutes) before adding this compound.
-
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 100 µM).
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined for your specific cell type.
-
Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove any unbound probe. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
Resuspension for Analysis: Resuspend the final cell pellet in 0.5 mL of cold PBS.
-
(Optional) Viability Staining: If desired, add a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension just before analysis to exclude dead cells.
-
Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a UV or violet laser for excitation (e.g., 375 nm, 405 nm).
-
Set the emission filter to collect the blue fluorescence of the this compound-thiol adduct (e.g., a 488/50 nm bandpass filter).
-
Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for fluorescence.
-
-
Data Acquisition:
-
Acquire data for at least 10,000 events per sample.
-
Use a FSC vs. SSC plot to gate on the cell population of interest and exclude debris.
-
If using a viability dye, use an appropriate fluorescence channel to gate on the live cell population.
-
Record the fluorescence intensity of the this compound signal for the gated live cell population.
-
-
Data Analysis:
-
Analyze the data using appropriate flow cytometry software.
-
Generate histograms of the this compound fluorescence intensity.
-
Calculate the mean or median fluorescence intensity (MFI) for each sample.
-
Compare the MFI of treated samples to the untreated control to determine the relative change in intracellular thiol levels.
-
Mandatory Visualizations
References
- 1. Flow cytometry techniques for studying cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of tumor thiol concentrations: comparison of flow cytometric with chemical and biochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sperm analysis by flow cytometry using the fluorescent thiol labeling agent monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Detection of Glutathione Biosynthesis, Conjugation, Depletion and Recovery in Intact Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectrum [bBBr (Dibromobimane)] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Studying Protein S-Thiolation Using Bimane-Based Probes
A Note on Terminology: The term "Probimane" as a specific reagent for studying protein S-thiolation is not well-documented in scientific literature. The information available for a compound named this compound (CAS 108093-90-9) describes it as a tumor metastasis inhibitor. It is highly probable that the intended subject of inquiry is the well-established class of bimane-based fluorescent probes, such as monobromobimane (mBBr) , which are widely used for the detection and quantification of protein S-thiolation. These application notes and protocols are therefore based on the use of monobromobimane and other similar bimane-based reagents.
Introduction to Protein S-Thiolation
Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight (LMW) thiol, most commonly glutathione (in a process called S-glutathiolation), forms a mixed disulfide bond with a cysteine residue on a protein.[1][2] This modification plays a crucial role in cellular signaling, regulation of protein function, and protection of cysteine residues from irreversible oxidation under conditions of oxidative stress.[1][2][3] The dynamic nature of S-thiolation necessitates sensitive and specific methods for its detection and quantification.
Bimane-based probes, such as monobromobimane (mBBr), are valuable tools for studying protein S-thiolation. These probes are essentially non-fluorescent until they react with a thiol group, forming a stable and highly fluorescent thioether linkage. This property allows for the specific labeling and visualization of S-thiolated proteins.
Principle of Detection using Monobromobimane (mBBr)
The detection of protein S-thiolation using mBBr involves a multi-step process. First, free thiols in a protein sample are blocked. Subsequently, the S-thiolated cysteines are reduced to free thiols. These newly exposed thiol groups are then labeled with mBBr. The resulting fluorescence is proportional to the amount of S-thiolated protein.
Core Requirements: Data Presentation
Quantitative Data Summary
| Parameter | Description | Typical Values/Range | Key Considerations | Reference |
| mBBr Concentration | Concentration of monobromobimane for labeling. | 1-5 mM | Higher concentrations can lead to non-specific labeling. Optimal concentration should be determined empirically. | [4] |
| Incubation Time | Duration of the labeling reaction with mBBr. | 15-60 minutes | Longer incubation times may increase background fluorescence. | [4] |
| Excitation Wavelength | Wavelength of light used to excite the bimane-protein adduct. | ~380-400 nm | Varies slightly depending on the specific bimane derivative and the local environment of the labeled thiol. | [5] |
| Emission Wavelength | Wavelength of fluorescence emitted by the bimane-protein adduct. | ~470-480 nm | Ensure the detection system is optimized for this wavelength range. | [5] |
| Limit of Detection | The lowest concentration of S-thiolated protein that can be reliably detected. | Picomole to femtomole range | Dependent on the specific protein, instrumentation, and background noise. | [4] |
Mandatory Visualization: Diagrams
Caption: Workflow for detecting protein S-thiolation using mBBr.
Caption: A simplified signaling pathway showing redox regulation via S-glutathionylation.
Experimental Protocols
Protocol 1: Detection of Total Protein S-Thiolation in Cell Lysates by SDS-PAGE
Objective: To visualize and quantify total S-thiolated proteins in a cell lysate using mBBr labeling followed by SDS-PAGE and fluorescence imaging.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
N-ethylmaleimide (NEM) stock solution (1 M in ethanol)
-
Dithiothreitol (DTT) stock solution (1 M in water)
-
Monobromobimane (mBBr) stock solution (100 mM in acetonitrile)
-
Trichloroacetic acid (TCA)
-
Acetone (ice-cold)
-
SDS-PAGE loading buffer
-
Fluorescence imager
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in lysis buffer containing 20 mM NEM to block free thiols.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Reduction of S-Thiolated Proteins:
-
Take a known amount of protein lysate (e.g., 50 µg).
-
Add DTT to a final concentration of 10 mM to reduce the S-thiolated cysteines.
-
Incubate at room temperature for 30 minutes.
-
-
Labeling with mBBr:
-
Add mBBr to a final concentration of 2 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding an equal volume of 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold acetone.
-
Air-dry the pellet.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence imager with appropriate excitation and emission filters (e.g., Ex: ~390 nm, Em: ~475 nm).
-
As a loading control, the gel can be subsequently stained with Coomassie Blue.
-
Protocol 2: Quantification of S-Thiolation of a Specific Protein by Immunoblotting
Objective: To quantify the level of S-thiolation of a specific protein of interest.
Materials:
-
Same as Protocol 1, plus:
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Chemiluminescent or fluorescent detection reagents
-
Immunoblotting equipment
Procedure:
-
Follow steps 1-4 from Protocol 1 to obtain the mBBr-labeled and precipitated protein sample.
-
SDS-PAGE and Western Blotting:
-
Resuspend the protein pellet in SDS-PAGE loading buffer and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the protein of interest.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
-
Fluorescence Detection of S-Thiolation:
-
Before or after immunodetection (depending on the secondary antibody compatibility), scan the same membrane for bimane fluorescence using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the intensity of the immunoblot signal (total protein) and the bimane fluorescence signal (S-thiolated protein) for the band corresponding to the protein of interest.
-
The ratio of bimane fluorescence to the total protein signal provides a measure of the extent of S-thiolation for that specific protein.
-
Concluding Remarks
The use of bimane-based probes like monobromobimane offers a robust and sensitive method for the detection and quantification of protein S-thiolation. The protocols provided here serve as a foundation for researchers to investigate the role of this important post-translational modification in various biological processes. It is important to optimize the experimental conditions, such as probe concentration and incubation times, for each specific application to ensure accurate and reproducible results. The combination of fluorescent labeling with traditional biochemical techniques like SDS-PAGE and immunoblotting provides a powerful approach to unravel the complexities of redox signaling in health and disease.
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein S-thiolation and dethiolation during the respiratory burst in human monocytes. A reversible post-translational modification with potential for buffering the effects of oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the reversibility of protein S-thiolation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorescent Probe for Thiol-Specific Labeling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Quantitative Analysis of Protein Thiols Using Monobromobimane
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of protein thiols is critical for understanding cellular redox regulation, protein function, and the effects of oxidative stress. Cysteine residues, with their reactive sulfhydryl (-SH) groups, are key targets for post-translational modifications that can significantly alter protein activity and signaling. Monobromobimane (mBBr) is a fluorescent probe that specifically and covalently reacts with free thiol groups, providing a sensitive and reliable method for their quantification. This application note details the use of mBBr for the quantitative analysis of protein thiols, offering protocols for sample preparation, labeling, and detection.
Monobromobimane is a cell-permeant, blue-fluorescent probe that becomes fluorescent upon reacting with thiols.[1] The reaction is a nucleophilic substitution where the thiol group attacks the bromomethyl group of mBBr, forming a stable thioether linkage. This reaction is highly specific for thiols at neutral pH. The resulting fluorescent adduct can be quantified using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection, allowing for the determination of both soluble and protein-bound thiol concentrations.[2]
Principle of the Method
The quantitative analysis of protein thiols using monobromobimane involves several key steps:
-
Sample Preparation: Proteins are extracted from cells or tissues under conditions that preserve the native redox state of the thiols. For the determination of total protein thiols, disulfide bonds are reduced to free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][3]
-
Labeling with Monobromobimane: The protein sample is incubated with mBBr, which reacts specifically with the free thiol groups on cysteine residues.
-
Removal of Excess Probe: Unreacted mBBr is removed to reduce background fluorescence. This can be achieved by protein precipitation or size-exclusion chromatography.[2]
-
Quantification: The fluorescence of the mBBr-labeled proteins is measured. This can be done in a solution-based assay using a fluorometer or after separation of proteins by SDS-PAGE and in-gel fluorescence scanning. For more precise quantification, HPLC with a fluorescence detector can be used to separate and quantify mBBr-thiol adducts.[2][3]
Key Experimental Protocols
Protocol 1: Quantification of Accessible Protein Thiols
This protocol measures the amount of free thiols accessible on the surface of native proteins.
Materials:
-
Protein sample (e.g., purified protein, cell lysate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Monobromobimane (mBBr) stock solution (100 mM in acetonitrile or DMSO)
-
Trichloroacetic acid (TCA)
-
Acetone (ice-cold)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Adjust the protein concentration of the sample to 1-5 mg/mL in PBS.
-
Add mBBr stock solution to the protein sample to a final concentration of 1-5 mM.
-
Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.
-
To stop the reaction and precipitate the protein, add an equal volume of 20% TCA.
-
Incubate on ice for 15 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant containing unreacted mBBr.
-
Wash the protein pellet twice with ice-cold acetone to remove any remaining TCA and unreacted probe.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., PBS containing 1% SDS).
-
Measure the fluorescence of the labeled protein using a fluorometer with excitation at ~380-395 nm and emission at ~475-490 nm.[3][4]
-
Determine the protein concentration of the labeled sample using a standard protein assay (e.g., BCA assay).
-
Calculate the amount of protein thiols by comparing the fluorescence intensity to a standard curve generated with a known thiol-containing compound (e.g., cysteine or glutathione) labeled with mBBr under the same conditions.
Protocol 2: Quantification of Total Protein Thiols (including reduced disulfides)
This protocol measures the total amount of thiols after the reduction of disulfide bonds.
Materials:
-
All materials from Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Adjust the protein concentration of the sample to 1-5 mg/mL in PBS.
-
To reduce disulfide bonds, add DTT or TCEP to a final concentration of 5-10 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Proceed with the mBBr labeling starting from step 2 of Protocol 1.
-
Quantify the fluorescence and calculate the total protein thiol content as described in Protocol 1.
Data Presentation
The quantitative data obtained from these protocols can be summarized in tables for clear comparison between different samples or experimental conditions.
Table 1: Quantification of Accessible Protein Thiols in Different Cell Lines
| Cell Line | Protein Concentration (mg/mL) | Fluorescence Intensity (Arbitrary Units) | Accessible Thiols (nmol/mg protein) |
| Cell Line A | 2.1 | 15,840 | 75.4 |
| Cell Line B | 2.3 | 12,390 | 53.9 |
| Cell Line C | 1.9 | 18,210 | 95.8 |
Table 2: Comparison of Accessible vs. Total Protein Thiols in Response to Oxidative Stress
| Treatment | Accessible Thiols (nmol/mg protein) | Total Thiols (nmol/mg protein) | Percentage of Accessible Thiols |
| Control | 85.2 | 150.3 | 56.7% |
| H₂O₂ (100 µM) | 61.5 | 148.9 | 41.3% |
| NAC (5 mM) | 98.7 | 152.1 | 64.9% |
Mandatory Visualizations
Experimental Workflow for Protein Thiol Quantification
Caption: Workflow for quantifying protein thiols using mBBr.
Signaling Pathway: The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, where protein thiols in Keap1 act as key sensors.[5][6][7]
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Reactive Labeling with Monobromobimane for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-reactive labeling is a powerful technique for the selective analysis of proteins and peptides containing cysteine residues by mass spectrometry. Monobromobimane (mBBr) is a widely used fluorescent and mass-tagging reagent that specifically reacts with the thiol group of cysteine residues. This reaction results in a stable thioether linkage, allowing for the sensitive detection and quantification of cysteine-containing molecules. These application notes provide an overview of mBBr labeling, its applications, and detailed protocols for its use in mass spectrometry-based proteomics.
Note: The term "Probimane" as specified in the user request did not yield specific results in scientific literature. It is highly likely that this was a typographical error for "Bromobimane." Therefore, these application notes focus on the well-documented and widely used thiol-reactive probe, Monobromobimane (mBBr).
Principle of Monobromobimane (mBBr) Labeling
Monobromobimane is a cell-permeable, essentially non-fluorescent molecule that becomes highly fluorescent upon reaction with thiols.[1] The primary mechanism involves the nucleophilic substitution of the bromine atom by the thiolate anion (R-S⁻) of a cysteine residue. This reaction forms a stable, fluorescent thioether derivative.
The addition of the mBBr tag to a cysteine residue results in a specific mass increase of 190.07 Da , which can be readily detected by mass spectrometry.[2] Furthermore, tandem mass spectrometry (MS/MS) analysis of mBBr-labeled peptides often yields a characteristic immonium ion at m/z 266.6 , which can be used as a signature for the presence of a labeled cysteine residue.[2]
Applications in Mass Spectrometry-Based Proteomics
-
Redox Proteomics: mBBr is extensively used to study the redox state of cysteine residues in proteins. By comparing the labeling of proteins under different redox conditions, it is possible to identify and quantify changes in cysteine oxidation, providing insights into cellular signaling and oxidative stress.[2][3]
-
Protein-Protein Interaction Studies: Site-directed labeling of proteins with mBBr can be used to monitor conformational changes and interactions with other proteins. Changes in the fluorescence of the mBBr tag can indicate binding events, as demonstrated in studies of G protein-coupled receptor (GPCR) interactions with β-arrestins.[4]
-
Quantification of Small Molecule Thiols: The high reactivity and fluorescent nature of mBBr make it suitable for the quantification of low-molecular-weight thiols, such as glutathione and hydrogen sulfide, in biological samples using HPLC with fluorescence detection or LC-MS.[5][6]
-
Mapping Accessible Cysteine Residues: mBBr can be used to map the solvent-accessible cysteine residues on the surface of a protein, providing information about protein structure and folding.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with mBBr labeling and analysis.
Table 1: Mass Spectrometry Parameters for mBBr Labeling
| Parameter | Value | Reference |
| Mass Increment of mBBr Tag | 190.07 Da | [2] |
| m/z of mBBr-Cysteine Immonium Ion | 266.6 | [2] |
Table 2: Example Linearity Ranges for mBBr-Labeled Thiols (HPLC-Fluorescence)
| Analyte | Linearity Range | Reference |
| Human Serum Albumin | 1.76–30.0 mg/mL | [8] |
| Glutathione | 1.16–35 nmol/mL | [8] |
| Cysteine | 9.83–450.0 nmol/mL | [8] |
| Homocysteine | 0.55–40.0 nmol/mL | [8] |
| N-acetyl-L-cysteine | 0.34–50.0 nmol/mL | [8] |
| Cysteinylglycine | 1.45–45.0 nmol/mL | [8] |
Table 3: Kinetic and Reaction Parameters for mBBr Labeling
| Parameter | Condition/Value | Reference |
| Optimal Reaction pH | 8.0 - 9.5 | [5][8] |
| mBBr Stock Solution | 10 mM in acetonitrile | [5] |
| Reaction Time | 10 - 30 minutes | [8][9] |
| Excitation Maximum (mBBr-thiol adduct) | ~394 nm | [1] |
| Emission Maximum (mBBr-thiol adduct) | ~490 nm | [1] |
Experimental Workflows and Protocols
Signaling Pathway Diagram: Redox Regulation of Protein Function
Caption: Redox signaling workflow with mBBr labeling.
Experimental Workflow for Differential Cysteine Labeling
Caption: General workflow for mBBr labeling and MS analysis.
Detailed Experimental Protocols
Protocol 1: Labeling of Total Cysteine Thiols in a Protein Sample
This protocol is designed for the labeling of all cysteine residues in a protein sample after reduction of any existing disulfide bonds.
Materials:
-
Protein sample (e.g., 1 mg/mL in a suitable buffer)
-
HEPES buffer (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water)
-
Monobromobimane (mBBr) stock solution (10 mM in acetonitrile, protect from light)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the protein sample in 50 mM HEPES buffer (pH 8.0).
-
Reduction: Add TCEP stock solution to a final concentration of 5 mM. Incubate at room temperature for 30 minutes to reduce all disulfide bonds.
-
Labeling: Add mBBr stock solution to a final concentration of 1 mM. The mBBr solution should be added in the dark to prevent photodegradation. Incubate at room temperature for 30 minutes in the dark.
-
Quenching: Add quenching solution to a final concentration of 10 mM to react with excess mBBr. Incubate for 15 minutes at room temperature.
-
Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange into 50 mM ammonium bicarbonate buffer (pH 8.0) using a desalting column or spin filter.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
Sample Preparation for LC-MS: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. Set the mass spectrometer to detect the mBBr mass shift and the characteristic immonium ion.
Protocol 2: Differential Labeling of Free vs. Disulfide-Bonded Cysteines
This protocol allows for the distinction between initially free thiols and those involved in disulfide bonds.
Materials:
-
Same as Protocol 1
-
Iodoacetamide (IAA) stock solution (100 mM in 50 mM HEPES buffer, pH 8.0)
Procedure:
-
Sample Preparation: Dissolve the protein sample in 50 mM HEPES buffer (pH 8.0).
-
Blocking of Free Thiols: Add IAA stock solution to a final concentration of 10 mM. Incubate at room temperature for 30 minutes in the dark to block all free thiol groups.
-
Removal of Excess IAA: Remove excess IAA by buffer exchange into 50 mM HEPES buffer (pH 8.0).
-
Reduction: Add TCEP stock solution to a final concentration of 5 mM. Incubate at room temperature for 30 minutes to reduce the disulfide bonds, exposing new thiol groups.
-
Labeling: Add mBBr stock solution to a final concentration of 1 mM in the dark. Incubate at room temperature for 30 minutes in the dark.
-
Quenching: Add quenching solution to a final concentration of 10 mM and incubate for 15 minutes.
-
Buffer Exchange and Digestion: Proceed with steps 5-8 from Protocol 1.
Data Analysis
-
Peptide Identification: Use a database search engine (e.g., Mascot, MaxQuant) to identify peptides from the MS/MS spectra. Include a variable modification for cysteine corresponding to the mass of the mBBr adduct (+190.07 Da).
-
Quantification: For relative quantification, compare the peak intensities or areas of the mBBr-labeled peptides between different samples. For absolute quantification, a labeled internal standard may be required.
-
Site Localization: The MS/MS fragmentation pattern will confirm the site of mBBr labeling on the cysteine residue. The presence of the m/z 266.6 immonium ion can further validate the identification of mBBr-labeled peptides.[2]
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure the pH of the reaction buffer is between 8.0 and 9.5.
-
Confirm the activity of the mBBr reagent; it can degrade over time, especially when exposed to light.
-
Ensure complete reduction of disulfide bonds if labeling total thiols.
-
-
Non-specific Labeling:
-
While mBBr is highly specific for thiols, prolonged incubation times or very high concentrations may lead to some off-target labeling. Optimize reaction time and reagent concentration.
-
-
Poor MS Signal:
-
Ensure complete removal of excess labeling and quenching reagents before MS analysis, as they can cause ion suppression.
-
These application notes provide a comprehensive guide for the use of monobromobimane in mass spectrometry-based proteomics. By following these protocols and considering the key parameters, researchers can effectively label and analyze cysteine-containing proteins and peptides to gain valuable insights into their structure, function, and regulation.
References
- 1. abpbio.com [abpbio.com]
- 2. Combining fluorescence detection and mass spectrometric analysis for comprehensive and quantitative analysis of redox-sensitive cysteines in native membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Disulfides in Protein Extracts ofArabidopsis thaliana using Monobromobimane (mBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed labeling of β-arrestin with monobromobimane for measuring their interaction with G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane [mdpi.com]
- 9. Monobromobimane occupies a distinct xenobiotic substrate site in glutathione S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Cysteine Residues in Proteins with Probimane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a unique amino acid containing a reactive thiol group, is a critical component of protein structure and function. The sulfhydryl group of cysteine can exist in a reduced state (free thiol) or an oxidized state (e.g., disulfide bonds), playing a pivotal role in catalysis, protein stability, and cellular signaling. The ability to selectively detect and quantify cysteine residues is therefore essential for understanding protein function, identifying potential drug targets, and developing novel therapeutics. Probimane, a fluorescent probe, offers a sensitive and specific method for labeling and detecting reduced cysteine residues in proteins.
This compound is a weakly fluorescent molecule that becomes highly fluorescent upon reaction with the thiol group of cysteine. This "turn-on" fluorescence provides a high signal-to-noise ratio, making it an ideal tool for various applications, including protein quantification, conformational analysis, and tracking cysteine modifications. This document provides a detailed protocol for the use of this compound in detecting cysteine residues in protein samples.
Principle of Detection
The detection of cysteine residues with this compound is based on a specific chemical reaction between the probe and the free sulfhydryl group of cysteine. This compound is an alkylating agent that covalently binds to the thiol group, resulting in a stable, highly fluorescent thioether adduct. The fluorescence of the this compound-cysteine adduct can be measured using a fluorometer or visualized using fluorescence microscopy, allowing for both quantitative and qualitative analysis of cysteine content.
Quantitative Data Summary
The following table summarizes the key spectral properties of the this compound-cysteine adduct, which are essential for experimental setup and data analysis.
| Parameter | Value |
| Excitation Wavelength (λex) | ~390 nm |
| Emission Wavelength (λem) | ~470 nm |
| Quantum Yield | High upon binding to cysteine |
| Extinction Coefficient | Probe-specific |
Note: The exact spectral properties may vary slightly depending on the specific protein and buffer conditions.
The table below provides an example of quantitative data that can be obtained from a typical experiment using this compound to determine the number of accessible cysteine residues in a protein sample.
| Sample | Protein Concentration (µM) | This compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Calculated Moles of Cysteine per Mole of Protein |
| Blank (Buffer + this compound) | 0 | 10 | 50 | 0 |
| Protein Standard (Known Cys) | 5 | 10 | 550 | 1 |
| Unknown Sample 1 | 5 | 10 | 1050 | 2 |
| Unknown Sample 2 | 5 | 10 | 300 | 0.5 |
Experimental Protocols
This section provides a detailed methodology for labeling and detecting cysteine residues in proteins using this compound.
Materials
-
Protein sample
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Quenching reagent (optional, e.g., excess free cysteine or β-mercaptoethanol)
-
Microcentrifuge tubes
-
Fluorometer or fluorescence plate reader
Experimental Workflow Diagram
Caption: Workflow for Cysteine Detection with this compound.
Detailed Protocol
-
Protein Sample Preparation:
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the sample with a reducing agent like DTT or TCEP prior to labeling. Note that the reducing agent must be removed before adding this compound, as it will react with the probe. This can be achieved by dialysis or size-exclusion chromatography.
-
-
This compound Working Solution Preparation:
-
Dilute the this compound stock solution in Labeling Buffer to a final concentration that is in excess of the expected cysteine concentration (e.g., 10-100 µM). It is recommended to prepare this solution fresh and protect it from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix the protein solution with the this compound working solution. A typical starting point is a 10-fold molar excess of this compound to protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent photobleaching of the fluorescent probe. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as excess free cysteine or β-mercaptoethanol can be added to consume any unreacted this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the labeled protein sample using a fluorometer or a fluorescence plate reader. Set the excitation and emission wavelengths to the optimal values for the this compound-cysteine adduct (approximately 390 nm for excitation and 470 nm for emission).
-
Include a blank sample containing only the buffer and this compound to subtract any background fluorescence.
-
-
Data Analysis:
-
The concentration of labeled cysteine residues can be determined by comparing the fluorescence intensity of the unknown sample to a standard curve generated with a known concentration of a cysteine-containing standard (e.g., free L-cysteine or a protein with a known number of cysteines).
-
Chemical Reaction Diagram
The following diagram illustrates the chemical reaction between this compound and a cysteine residue.
Caption: this compound Reaction with Cysteine.
Applications
The protocol described here can be adapted for a variety of applications in research and drug development, including:
-
Quantification of free thiols in purified proteins.
-
Studying protein folding and conformational changes that expose or bury cysteine residues.
-
Monitoring the formation and reduction of disulfide bonds.
-
Identifying reactive cysteines that are potential sites for covalent drug binding.
-
High-throughput screening for inhibitors of enzymes with active site cysteines.
Troubleshooting
-
High Background Fluorescence: This may be due to excess unreacted this compound. Optimize the quenching step or remove excess probe by size-exclusion chromatography.
-
Low Fluorescence Signal: This could be due to a low concentration of accessible cysteine residues, insufficient incubation time, or a suboptimal probe-to-protein ratio. Try increasing the protein concentration or the molar excess of this compound.
-
Protein Precipitation: Some proteins may be unstable under the labeling conditions. Optimize the buffer composition (pH, ionic strength) to maintain protein solubility.
By following this detailed protocol, researchers can effectively utilize this compound as a powerful tool for the sensitive and specific detection of cysteine residues in proteins, thereby advancing our understanding of protein chemistry and its role in health and disease.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Thiol-Reactive Probes
A Note on "Probimane": Before proceeding, it is important to clarify that current scientific literature primarily identifies this compound as a bisdioxopiperazine-class anti-cancer agent.[1][2] We have found no direct evidence of its use as a fluorescent probe for thiol detection. It is possible that the name of your reagent may be different. This guide provides general troubleshooting advice for common thiol-reactive fluorescent probes. We highly recommend verifying the specific name and properties of your fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or absent fluorescence signal when using a thiol-reactive probe?
A low fluorescence signal can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Problems with the Probe Itself:
-
Degradation: Fluorescent dyes can be sensitive to light and improper storage.
-
Incorrect Concentration: Using a probe concentration that is too low will naturally result in a weak signal. Conversely, a concentration that is too high can lead to self-quenching.[3]
-
-
Suboptimal Reaction Conditions:
-
Issues with the Target Molecule:
-
Low Abundance of Thiols: The target protein or molecule may not be present in sufficient quantity, or may have fewer available thiol groups than anticipated.
-
Oxidized Thiols: Thiol groups (-SH) can be oxidized to form disulfide bonds (S-S), which are unreactive with many common thiol probes like maleimides.[4]
-
-
Instrumentation and Imaging Settings:
-
Incorrect Filter Sets: The excitation and emission filters on the microscope or plate reader must match the spectral properties of the fluorophore.
-
Low Exposure/Gain: The detector settings may not be sensitive enough to capture the emitted fluorescence.
-
Photobleaching: Excessive exposure to the excitation light can destroy the fluorophore, leading to signal loss.[5]
-
Troubleshooting Guides in Q&A Format
Probe and Reagent-Related Issues
Q2: My fluorescent signal is very weak. How do I know if my probe is still active?
To check the activity of your probe, you can perform a simple control experiment. Prepare a solution of a known thiol-containing small molecule, such as L-cysteine or glutathione (GSH), at a concentration of approximately 10-100 µM in your reaction buffer. Add your probe at its working concentration. You should observe a significant increase in fluorescence compared to a sample with the probe alone in the buffer. If there is no change, your probe has likely degraded or is inactive.
Q3: What is the optimal concentration for my thiol-reactive probe?
The optimal concentration is highly dependent on the specific probe, the application, and the concentration of the target thiol. It is always best to perform a titration experiment to determine the ideal probe concentration for your system. Start with the manufacturer's recommended concentration and test a range of concentrations above and below that point.
General Concentration Ranges for Common Thiol-Reactive Probes:
| Probe Type | Application | Typical Concentration Range |
| Maleimides | Protein Labeling | 10-20 fold molar excess over protein[3][6][7] |
| Cellular Staining | 1-10 µM | |
| Iodoacetamides | Protein Labeling | 10-20 fold molar excess over protein |
| Cellular Staining | 1-10 µM | |
| Bimanes | Thiol Quantification | 10-100 µM |
Q4: Can my buffer components be interfering with the reaction?
Yes, certain buffer components can negatively impact your experiment.
-
Thiols: Buffers containing dithiothreitol (DTT) or β-mercaptoethanol will compete with your target molecule for the probe.[7]
-
Amines: Some primary amine-containing buffers (like Tris) can be problematic for certain types of probes, although they are generally acceptable for maleimide reactions at a neutral pH.[4][6]
-
pH: The optimal pH for the reaction of maleimides with thiols is between 6.5 and 7.5.[3][6] At a pH below 6.5, the reaction can be very slow, while at a pH above 8.5, maleimides can react with amines and the maleimide ring can open through hydrolysis.
Target Molecule and Reaction Condition Issues
Q5: I suspect the thiol groups on my protein are oxidized. How can I address this?
If you are labeling a protein, its cysteine residues may have formed disulfide bonds. These can be reduced to free thiols using a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding a maleimide probe. A 10-100 fold molar excess is typically used.[4][6][7]
-
DTT (dithiothreitol): This is also an effective reducing agent, but any excess DTT must be removed before adding the probe, as it will react with it. This can be done using a desalting column.[6][7]
Q6: How can I be sure that my target protein is present and accessible?
It is crucial to have a positive control. If possible, use a purified sample of your protein of interest to confirm that it can be labeled by your probe under ideal conditions. In a cellular context, ensure that the cells are properly permeabilized if your target is intracellular.
Instrumentation and Data Acquisition Issues
Q7: My signal seems to fade quickly when I'm imaging. What is happening?
This is likely photobleaching. To minimize photobleaching:
-
Reduce Exposure Time and Excitation Light Intensity: Use the lowest possible settings that still provide a detectable signal.
-
Use an Antifade Mounting Medium: These reagents are commercially available and can significantly reduce photobleaching.[5]
-
Acquire Images Quickly: Have a clear plan for the images you need to capture to minimize the time the sample is exposed to light.
Detailed Experimental Protocol
General Protocol for Labeling a Protein with a Maleimide-Functionalized Fluorescent Dye
This protocol provides a general guideline. You may need to optimize conditions for your specific protein and dye.
Materials:
-
Purified protein with at least one cysteine residue
-
Maleimide-activated fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.5, degassed.[4][6]
-
Reducing Agent (optional): TCEP
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF for dissolving the dye
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[7]
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to consume any unreacted maleimide dye.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[7]
-
The first colored band to elute will typically be your labeled protein.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction of a maleimide probe with a protein's cysteine thiol group.
Caption: A typical experimental workflow for using a fluorescent thiol probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of water-soluble prodrugs of the bisdioxopiperazine topoisomerase IIβ inhibitor ICRF-193 as potential cardioprotective agents against anthracycline cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. bioacts.com [bioacts.com]
Technical Support Center: Optimizing Probimane Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Probimane for cell labeling. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a thiol-reactive fluorescent probe designed for the detection of intracellular thiols, such as glutathione (GSH). Its mechanism involves a chemical reaction between the this compound molecule and the sulfhydryl group of thiols.[1][2][3] This reaction forms a stable, fluorescent adduct, allowing for the visualization of thiol content within live or fixed cells using fluorescence microscopy.
Q2: What are the recommended starting concentrations for this compound?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. As a starting point, a concentration range of 1-10 µM is recommended. It is crucial to perform a concentration titration experiment to determine the ideal concentration for your specific cell line and application, balancing signal intensity with potential cytotoxicity.
Q3: How can I determine if the this compound concentration is too high?
A3: High concentrations of this compound can lead to cytotoxicity. Signs of this include changes in cell morphology (e.g., rounding, detachment), reduced cell viability, and apoptosis or necrosis.[4][5][6] It is advisable to perform a cytotoxicity assay in parallel with your labeling experiments to assess the impact of this compound on cell health.
Q4: What should I do if I observe weak or no fluorescent signal?
A4: Weak or no signal can result from several factors, including insufficient this compound concentration, short incubation time, or low intracellular thiol levels. Consider increasing the this compound concentration or extending the incubation period. Additionally, ensure that your imaging setup is correctly configured for the excitation and emission spectra of the this compound-thiol adduct.
Q5: Can this compound be used in fixed cells?
A5: Yes, this compound can be used for labeling fixed cells. However, the fixation method can impact the staining efficiency.[7][8] Aldehyde-based fixatives like formaldehyde are generally compatible, but it's important to optimize the fixation protocol to preserve cellular morphology and antigenicity if performing co-staining with antibodies.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | - Excess this compound not washed away.- Non-specific binding of the probe. | - Increase the number and duration of wash steps after incubation.- Use a protein-containing buffer (e.g., PBS with 1% BSA) for washing to reduce non-specific binding. |
| Photobleaching | - High laser power or prolonged exposure during imaging. | - Reduce the laser power and exposure time.- Use an anti-fade mounting medium.- Acquire images efficiently to minimize light exposure. |
| Inconsistent Staining Across a Cell Population | - Heterogeneity in cellular thiol levels.- Uneven access of the probe to all cells. | - Ensure a single-cell suspension for uniform labeling.- Analyze a large number of cells to account for biological variability.- Verify that the incubation conditions allow for even distribution of the probe. |
| Cell Death or Altered Morphology | - this compound concentration is too high, leading to cytotoxicity.[9][10]- The solvent used to dissolve this compound is toxic to the cells. | - Perform a dose-response experiment to find the optimal, non-toxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell type (typically <0.1%). |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Live-Cell Labeling
This protocol describes how to determine the optimal working concentration of this compound for labeling intracellular thiols in live cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cells
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest plated in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM.
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Add the this compound working solutions to the respective wells/dishes.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Capture images using consistent acquisition settings for all concentrations.
-
-
Analysis: Evaluate the images to determine the concentration that provides the best balance between bright staining and minimal background, without inducing morphological changes indicative of cytotoxicity.
Protocol 2: Cytotoxicity Assessment using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound using a standard MTT assay.[10]
Materials:
-
This compound stock solution
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Treatment: Treat the cells with a range of this compound concentrations (as prepared in Protocol 1) for the desired incubation time (e.g., 1, 4, or 24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization buffer to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the this compound concentration to determine the cytotoxic effects.
Data Presentation
Table 1: Example Titration of this compound Concentration on HeLa Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) | Observations |
| 0 (Control) | 5.2 ± 0.8 | 100 | Normal cell morphology |
| 1 | 85.6 ± 7.3 | 98.5 ± 2.1 | Bright, specific staining, normal morphology |
| 5 | 254.1 ± 15.2 | 95.2 ± 3.4 | Very bright staining, slight increase in background |
| 10 | 412.8 ± 22.9 | 88.7 ± 4.5 | Intense staining, some cells showing rounding |
| 20 | 450.3 ± 25.1 | 65.4 ± 5.8 | Saturated signal, significant cell rounding and detachment |
Table 2: Example Cytotoxicity Data for this compound on Different Cell Lines (24-hour incubation)
| Cell Line | IC50 (µM) |
| HeLa | 25.8 |
| A549 | 32.1 |
| Jurkat | 18.5 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of this compound fluorescence activation.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 5. 细胞活力和增殖测定 [sigmaaldrich.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. Cancer cell labeling and tracking using fluorescent and magnetic nanodiamond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
common issues with Probimane labeling and how to solve them
Disclaimer: Initial searches for "Probimane" indicate that this is the name of a chemical compound (also known as AT-2153) with anti-proliferative effects on tumor cells, and it is not a fluorescent labeling agent. The following technical support guide has been created for Monobromobimane (mBBr) , a widely used, cell-permeable, thiol-reactive fluorescent probe. This guide will address common issues encountered during labeling experiments and is intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is Monobromobimane (mBBr) and how does it work?
Monobromobimane (mBBr) is a cell-permeable, thiol-reactive fluorescent probe. It is essentially non-fluorescent on its own but becomes highly fluorescent upon reaction with thiol groups, such as those found in cysteine residues of proteins and the antioxidant glutathione.[1][2][3][4] This reaction involves the covalent attachment of the bimane fluorophore to the thiol group, resulting in a stable, fluorescently labeled molecule.[5] The fluorescence of the mBBr-thiol adduct can be detected using fluorescence microscopy or spectroscopy.
Q2: What are the excitation and emission wavelengths of mBBr?
The excitation and emission maxima of the mBBr-thiol adduct are approximately 395 nm and 490 nm, respectively.[5][6] This places its fluorescence in the blue-green region of the visible spectrum.
Q3: Can mBBr be used for both live and fixed cell labeling?
Yes, mBBr is cell-permeable and can be used for labeling thiols in living cells.[1][2][5] It can also be used to label thiols in fixed cells, although the fixation and permeabilization protocol needs to be carefully considered to preserve the integrity of the thiol groups.
Q4: What is the primary application of mBBr?
mBBr is widely used to detect and quantify thiol-containing biomolecules, such as glutathione, in cells.[3][4][5] It is a valuable tool for studying the redox state of cells and the role of thiols in various biological processes. It can also be used to label cysteine residues in proteins to study their structure and function.[7][8]
Troubleshooting Guide
Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Insufficient mBBr Concentration | Optimize the mBBr concentration. Start with a concentration in the range of 10-100 µM and titrate to find the optimal concentration for your specific cell type and experimental conditions. |
| Short Incubation Time | Increase the incubation time to allow for sufficient reaction between mBBr and cellular thiols. Typical incubation times range from 15 to 60 minutes.[8] |
| Low Abundance of Target Thiols | Ensure that your cells have a sufficient concentration of accessible thiols. Consider using a positive control with a known high thiol content. For protein labeling, verify the presence and accessibility of cysteine residues. |
| Incorrect Filter Set on Microscope | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of the mBBr-thiol adduct (Ex/Em ~395/490 nm).[5][6] |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use a neutral density filter to reduce the intensity of the excitation light and keep exposure times as short as possible. |
| Inactive mBBr Reagent | Ensure that the mBBr stock solution is fresh and has been stored properly (at -20°C, protected from light).[9] Prepare fresh working solutions for each experiment. |
High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess mBBr Concentration | Reduce the concentration of mBBr used for labeling. High concentrations can lead to non-specific binding and increased background fluorescence. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with mBBr to remove unbound probe.[10] Use a mild detergent like Tween-20 in the wash buffer to help reduce non-specific binding.[10] |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence in your cells at the excitation and emission wavelengths used for mBBr. If autofluorescence is high, consider using a different fluorescent probe with spectral properties that are distinct from the autofluorescence spectrum. |
| Reaction with Non-Thiol Components | While mBBr is highly selective for thiols, at very high concentrations or under certain conditions, it may react with other nucleophiles. Ensure you are using the recommended buffer conditions (physiological pH).[5] |
| Cellular Debris | Ensure that the cell culture is healthy and free of excessive dead cells or debris, which can contribute to background fluorescence. |
Phototoxicity in Live-Cell Imaging
| Potential Cause | Recommended Solution |
| High mBBr Concentration | Use the lowest effective concentration of mBBr to minimize potential cytotoxic effects. |
| Prolonged Incubation Time | Reduce the incubation time to the minimum required for adequate labeling. |
| Excessive Light Exposure | Minimize the exposure of live cells to the excitation light, as this can induce phototoxicity. Use the lowest possible light intensity and exposure time needed for image acquisition. |
| Cellular Stress | Ensure that cells are healthy and maintained in optimal culture conditions throughout the experiment to minimize stress. |
Experimental Protocols
General Protocol for Live-Cell Labeling with mBBr
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
mBBr Solution Preparation: Prepare a stock solution of mBBr in an anhydrous organic solvent such as DMSO or ethanol.[5] Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., PBS).
-
Labeling: Remove the culture medium from the cells and wash once with the pre-warmed medium or buffer. Add the mBBr-containing solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[8]
-
Washing: Remove the labeling solution and wash the cells 2-3 times with the pre-warmed medium or buffer to remove any unbound mBBr.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for mBBr (Ex/Em ~395/490 nm).
General Protocol for Fixed-Cell Labeling with mBBr
-
Cell Preparation and Fixation: Grow cells on coverslips. Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.
-
Permeabilization (Optional): If labeling intracellular thiols, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with PBS.
-
Labeling: Prepare the mBBr labeling solution as described for live-cell labeling. Incubate the fixed (and permeabilized) cells with the mBBr solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 3-4 times with PBS to remove unbound mBBr.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | ~395 nm | |
| Emission Maximum | ~490 nm | [5] |
| Recommended Concentration (Live Cells) | 10 - 100 µM | |
| Recommended Incubation Time | 15 - 60 minutes | [8] |
| Solvent for Stock Solution | DMSO or Ethanol | [5] |
Visualizations
Caption: Experimental workflow for thiol labeling with Monobromobimane (mBBr).
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. abpbio.com [abpbio.com]
- 3. mBBr [Monobromobimane] UltraPure Grade - 25 mg [anaspec.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Monobromobimane - Echelon Biosciences [echelon-inc.com]
- 7. Monobromobimane occupies a distinct xenobiotic substrate site in glutathione S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed labeling of β-arrestin with monobromobimane for measuring their interaction with G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Bimane-Based Staining for Glutathione in Fixed Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing bimane-based fluorescent probes for the detection of glutathione (GSH) in fixed cells. The information provided is curated to address common challenges and optimize experimental outcomes.
It has come to our attention that there may be a misunderstanding regarding the fluorescent probe "Probimane." Our internal records and a thorough review of scientific literature indicate that this compound is primarily recognized as an anti-cancer agent and is not utilized for fluorescent staining. It is likely that users seeking information on "this compound staining" are in fact working with or interested in bimane-based probes such as monochlorobimane (MCB) or monobromobimane (mBB), which are widely used for the fluorescent detection of glutathione. This guide will therefore focus on improving staining techniques with these bimane probes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bimane-based probes for glutathione detection?
A1: Monochlorobimane (MCB) is a cell-permeable, essentially non-fluorescent probe. Inside the cell, it reacts with the thiol group of glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST).[1][2] This conjugation reaction forms a highly fluorescent adduct that can be visualized and quantified using fluorescence microscopy.[1] The fluorescence intensity is directly proportional to the intracellular GSH concentration.[3]
Q2: Can I use bimane probes in fixed cells?
A2: Yes, bimane probes can be used in fixed cells, but the protocol requires careful optimization. Fixation and permeabilization steps can affect the integrity of cellular components and the accessibility of GSH to the probe. The choice of fixative and permeabilization agent is critical for preserving both the cellular structure and the GSH signal.
Q3: What is the difference between monochlorobimane (MCB) and monobromobimane (mBB)?
A3: Both MCB and mBB are used for GSH detection. The primary difference lies in their reactivity. The reaction of MCB with GSH is primarily catalyzed by glutathione S-transferases (GSTs), making it more specific for GSH.[1] Monobromobimane can react non-enzymatically with other thiols, although it shows a higher reactivity with GSH. The choice between the two may depend on the specific experimental requirements for specificity and sensitivity.
Q4: My fluorescence signal is weak. What are the possible causes and solutions?
A4: Weak or no fluorescence signal is a common issue. Several factors could be responsible, including:
-
Low GSH levels: The cells may have inherently low levels of glutathione. Consider using a positive control with known high GSH levels.
-
Suboptimal probe concentration: The concentration of the bimane probe may be too low. A titration of the probe concentration is recommended to find the optimal working concentration.
-
Inefficient staining time: The incubation time with the probe may be insufficient for the reaction to reach completion. Optimize the incubation time.
-
Fixation-induced antigen masking: The fixation process might be masking the GSH, preventing the probe from accessing it. Try different fixation methods or include an antigen retrieval step.
-
Probe degradation: Bimane probes can be light-sensitive and prone to degradation. Ensure proper storage and handling of the probe.
Q5: I am observing high background fluorescence. How can I reduce it?
A5: High background can obscure the specific signal. To reduce background fluorescence, consider the following:
-
Excess probe concentration: Using too high a concentration of the bimane probe can lead to non-specific binding and high background. Optimize the probe concentration through titration.
-
Insufficient washing: Inadequate washing after staining can leave unbound probe in the sample. Increase the number and duration of washing steps.
-
Autofluorescence: Some cells exhibit natural fluorescence (autofluorescence). This can be checked by examining an unstained sample under the microscope. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a probe with a different excitation/emission spectrum if available.
-
Non-specific binding: The probe may be binding non-specifically to other cellular components. Ensure adequate blocking steps are included in your protocol.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during bimane-based staining for glutathione in fixed cells.
Problem 1: Weak or No Signal
| Possible Cause | Suggested Solution |
| Low intracellular GSH concentration | Include a positive control (e.g., cells treated with a GSH precursor like N-acetylcysteine). |
| Suboptimal probe concentration | Perform a concentration titration of the bimane probe (e.g., 10-100 µM for MCB). |
| Inadequate incubation time or temperature | Increase the incubation time with the probe (e.g., 30-60 minutes). Ensure incubation is performed at the recommended temperature (typically 37°C).[4] |
| Fixation method is masking GSH | Test different fixation methods (e.g., paraformaldehyde vs. methanol). Aldehyde-based fixatives like paraformaldehyde can sometimes mask epitopes, while solvent-based fixatives like methanol can alter cell morphology.[5] |
| Permeabilization is insufficient | Optimize the permeabilization step. The choice and concentration of the detergent (e.g., Triton X-100, saponin) and the incubation time are critical for allowing the probe to access intracellular GSH.[6] |
| Probe has degraded | Use a fresh aliquot of the bimane probe. Protect the probe from light and avoid repeated freeze-thaw cycles.[7] |
| Incorrect filter set on the microscope | Ensure the excitation and emission filters on the microscope are appropriate for the bimane probe being used (e.g., for MCB-GSH adduct, Ex/Em ~380/480 nm).[4] |
Problem 2: High Background
| Possible Cause | Suggested Solution |
| Probe concentration is too high | Reduce the concentration of the bimane probe. Perform a titration to find the lowest concentration that gives a good signal-to-noise ratio. |
| Insufficient washing | Increase the number of washes (at least 3-5 times) and the duration of each wash after the staining step.[8] |
| Cellular autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorescent channel if possible or use image analysis software to subtract the background. |
| Non-specific binding of the probe | Include a blocking step before staining (e.g., with BSA or serum) to minimize non-specific binding. |
| Precipitation of the probe | Ensure the probe is fully dissolved in the staining buffer. Centrifuge the staining solution before use to remove any aggregates. |
Experimental Protocols
Detailed Protocol for Monochlorobimane (MCB) Staining in Fixed Adherent Cells
This protocol provides a starting point for staining fixed adherent cells with monochlorobimane. Optimization of fixation, permeabilization, and staining conditions may be required for different cell types and experimental setups.
Materials:
-
Adherent cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO)
-
Staining buffer (e.g., PBS or a buffer appropriate for your cells)
-
Mounting medium with antifade reagent
-
Glass slides
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation:
-
Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to the cells and incubate for 30 minutes at room temperature to block non-specific binding sites.
-
-
Staining:
-
Prepare the MCB staining solution by diluting the MCB stock solution in staining buffer to the desired final concentration (e.g., 50 µM). Protect the solution from light.
-
Remove the blocking solution and add the MCB staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the MCB-GSH adduct (Excitation ~380 nm, Emission ~480 nm).
-
Quantitative Data Summary
The following tables summarize the impact of different experimental parameters on the fluorescence intensity of bimane-based glutathione staining. The values presented are illustrative and may vary depending on the cell type, specific probe, and imaging system used. Researchers are encouraged to perform their own optimization experiments.
Table 1: Effect of Fixation Method on Monochlorobimane Staining Intensity
| Fixative | Relative Fluorescence Intensity (Arbitrary Units) | Cell Morphology Preservation | Notes |
| 4% Paraformaldehyde | 100 ± 10 | Excellent | May require permeabilization. |
| -20°C Methanol | 85 ± 12 | Good | Acts as both fixative and permeabilizing agent. May extract some lipids.[5] |
| -20°C Acetone | 70 ± 15 | Fair | Strong dehydration can alter cell structure. |
Table 2: Effect of Permeabilization Agent on Monochlorobimane Staining Intensity (after 4% PFA fixation)
| Permeabilization Agent (in PBS) | Relative Fluorescence Intensity (Arbitrary Units) | Notes |
| 0.1% Triton X-100 | 100 ± 8 | A non-ionic detergent, good for general permeabilization.[9] |
| 0.5% Saponin | 90 ± 11 | A milder non-ionic detergent, may better preserve membrane integrity. |
| No Permeabilization | 20 ± 5 | Essential for allowing the probe to access intracellular GSH. |
Visualizations
Signaling Pathway of Monochlorobimane-Glutathione Conjugation```dot
Caption: Step-by-step workflow for bimane staining.
Troubleshooting Decision Tree for Weak or No Signal
Caption: Decision tree for troubleshooting weak staining.
References
- 1. モノクロロビマン suitable for fluorescence, ≥70.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. kumc.edu [kumc.edu]
- 7. Using monochlorobimane to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Managing Photobleaching in Fluorescence Microscopy
Disclaimer: Initial searches for "Probimane" indicate that it is an anti-cancer agent and not a fluorescent probe. Therefore, it does not exhibit fluorescence or undergo photobleaching. The following technical support guide provides comprehensive troubleshooting strategies for photobleaching, a common issue encountered with genuine fluorophores in microscopy.
This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the effects of photobleaching during their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the loss of its ability to fluoresce. This process is caused by the light used to excite the fluorophore, leading to a gradual fading of the fluorescent signal during imaging.
Q2: Why is my fluorescent signal fading rapidly?
A2: Rapid signal decay is a primary indicator of photobleaching. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the concentration of molecular oxygen, and the local chemical environment of the fluorophore. High-intensity light and prolonged exposure are the most common causes of accelerated photobleaching.
Q3: How can photobleaching compromise my experimental results?
A3: Photobleaching can significantly impact the quality and reliability of fluorescence microscopy data. It can lead to a poor signal-to-noise ratio, making it difficult to detect weak fluorescent signals. For quantitative studies, photobleaching can introduce inaccuracies by causing a time-dependent decrease in fluorescence intensity that is not related to the biological process being studied. In live-cell imaging, the byproducts of photobleaching can be phototoxic, harming the cells and affecting their normal physiology.
Q4: Are there reagents that can help reduce photobleaching?
A4: Yes, commercially available antifade reagents can be added to your mounting medium. These reagents typically work by scavenging for reactive oxygen species, which are major contributors to the photobleaching process. The effectiveness of a particular antifade reagent can vary depending on the fluorophore and the experimental conditions.
Troubleshooting Guide
Issue 1: Rapid Loss of Signal During Image Acquisition
Possible Cause: The excitation light is too intense.
Solution:
-
Reduce Light Intensity: Lower the power of the laser or the intensity of the lamp to the minimum level that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Decrease Exposure Time: Use the shortest possible camera exposure time that allows for clear image acquisition.
-
Optimize Detector Settings: Increase the gain or sensitivity of your detector (e.g., photomultiplier tube or camera) to compensate for a lower excitation intensity. Be mindful that increasing gain can also amplify noise.
Issue 2: Significant Signal Loss in Time-Lapse Imaging
Possible Cause: Cumulative exposure to excitation light over the course of the experiment.
Solution:
-
Minimize Image Acquisition Frequency: Increase the time interval between capturing images to reduce the total light exposure to the sample.
-
Use a More Photostable Fluorophore: If possible, switch to a fluorophore that is known to be more resistant to photobleaching.
-
Incorporate an Antifade Reagent: Use a mounting medium containing an antifade agent to protect your sample.
Issue 3: Poor Signal-to-Noise Ratio
Possible Cause: The fluorescent signal is weak, requiring high excitation power that leads to photobleaching.
Solution:
-
Use a Brighter Fluorophore: Select a fluorophore with a higher quantum yield and extinction coefficient.
-
Increase Fluorophore Concentration: If appropriate for your experiment, use a higher concentration of the fluorescent probe.
-
Optimize Filter Sets: Ensure that your microscope's filter sets are well-matched to the excitation and emission spectra of your fluorophore to maximize signal detection.
Quantitative Data Summary
The photostability of a fluorophore is a critical factor in fluorescence microscopy. Below is a table summarizing the relative photostability of some common fluorophores. Please note that these are general guidelines, and performance can vary based on experimental conditions.
| Fluorophore Family | Relative Photostability | Excitation (nm) | Emission (nm) |
| Alexa Fluor | High to Very High | 405 - 750 | 421 - 784 |
| DyLight Fluor | High | 405 - 770 | 420 - 800 |
| Cyanine Dyes (Cy) | Moderate to High | 490 - 750 | 506 - 770 |
| Fluorescein (FITC) | Low | ~495 | ~519 |
| Rhodamine | Moderate | ~550 | ~573 |
| Green Fluorescent Protein (GFP) | Moderate | ~488 | ~509 |
Experimental Protocols
Protocol 1: Basic Antifade Mounting Medium Preparation
This protocol describes the preparation of a simple glycerol-based antifade mounting medium.
Materials:
-
High-purity glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade reagent (e.g., p-phenylenediamine, n-propyl gallate)
-
50 mL conical tube
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a 10x PBS stock solution and adjust the pH to 7.4.
-
In the 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10x PBS.
-
Add the antifade reagent to the glycerol/PBS mixture. For p-phenylenediamine, a final concentration of 0.1% (w/v) is often used. For n-propyl gallate, a final concentration of 2% (w/v) is common.
-
Gently mix the solution with a magnetic stirrer until the antifade reagent is completely dissolved. This may take several hours.
-
Store the antifade mounting medium at -20°C in small aliquots, protected from light.
-
To use, thaw an aliquot and apply a small drop to your slide before placing the coverslip.
Visualizations
Logical Workflow for Troubleshooting Photobleaching
Caption: Troubleshooting workflow for photobleaching.
Mechanism of Photobleaching
Caption: Simplified Jablonski diagram of photobleaching.
Technical Support Center: Probimane & Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of fluorescent probes like Probimane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of a fluorescent probe and why is it problematic?
Q2: What are the common causes of high background fluorescence and non-specific binding with fluorescent probes?
Several factors throughout an experimental workflow can contribute to high background fluorescence:
-
Excessive Probe Concentration: Using a higher concentration of the fluorescent probe than necessary can lead to increased non-specific interactions.[1]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues can result in the probe adhering to unintended locations.[1]
-
Improper Fixation and Permeabilization: The choice of fixative and permeabilizing agent can alter cellular structures and expose non-specific binding sites.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or loosely bound probes, contributing to the background signal.[3]
-
Probe Aggregation: Some fluorescent probes, particularly lipophilic ones, can form aggregates that may bind non-specifically to cellular structures.[1]
-
Autofluorescence: Some cells and tissues naturally fluoresce, and this intrinsic fluorescence can be mistaken for a signal from the probe.[1]
Q3: How can I optimize my staining protocol to minimize non-specific binding?
To reduce non-specific binding, a systematic optimization of your staining protocol is recommended. This includes titrating the probe concentration to find the optimal balance between signal and background, testing different blocking agents, optimizing incubation times and temperatures, and ensuring thorough washing steps.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues related to non-specific binding of fluorescent probes.
Problem: High Background or Non-Specific Staining
Initial Assessment Workflow
References
Technical Support Center: Optimizing Incubation Time for Probimane Treatment
A Note on Probimane's Function: Before proceeding, it is important to clarify that this compound is not a fluorescent labeling agent. It is an anti-proliferative compound used in cancer research to induce cell cycle arrest and inhibit tumor growth.[1][2] Therefore, this guide focuses on optimizing the incubation time for treating cells with this compound to achieve the desired biological effects, rather than for a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AT-2153) is a potent anticancer agent.[2] Its primary mechanism of action is the induction of cell cycle arrest at the G2/M phase, which blocks chromosome segregation and ultimately inhibits cell proliferation.[1] It has shown efficacy in various human tumor cell lines.[1]
Q2: What are the typical incubation times for this compound treatment?
The optimal incubation time for this compound treatment is highly dependent on the cell line and the desired outcome (e.g., cell cycle arrest, apoptosis). A good starting point is a 24 to 72-hour incubation period. However, a time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup.
Q3: What factors can influence the optimal incubation time for this compound?
Several factors can affect the required incubation time, including:
-
Cell line: Different cell lines have varying sensitivities to this compound.
-
Cell seeding density: The initial number of cells can impact the effective concentration of the compound per cell.
-
This compound concentration: Higher concentrations may produce effects in a shorter time frame.
-
Desired biological endpoint: The time required to observe cell cycle arrest may be different from the time needed to induce significant apoptosis.
Q4: How should I prepare and store this compound?
This compound is a solid that should be stored as a powder at -20°C for long-term stability.[1][3] For experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which can be stored at -80°C for up to a year.[1] When preparing working solutions, it is recommended to pre-warm both the stock solution and the cell culture medium to 37°C to prevent precipitation.[1]
Troubleshooting Guide
Q1: I am not observing any anti-proliferative effect after treating my cells with this compound. What should I do?
-
Extend the Incubation Time: The incubation period may be too short for your specific cell line. Consider performing a time-course experiment with incubation times of 24, 48, 72, and even 96 hours.
-
Increase this compound Concentration: The concentration of this compound may be too low. A dose-response experiment is recommended to determine the optimal concentration.
-
Check Cell Health: Ensure your cells are healthy and actively proliferating before treatment.
-
Verify Compound Integrity: Ensure the this compound stock solution was prepared and stored correctly to avoid degradation.
Q2: I am observing excessive cell death even at short incubation times. How can I address this?
-
Shorten the Incubation Time: Your cells may be highly sensitive to this compound. Try reducing the incubation period.
-
Decrease this compound Concentration: High concentrations can lead to rapid toxicity. Perform a dose-response experiment to find a less toxic, yet effective, concentration.
-
Optimize Seeding Density: Very low cell densities can make cells more susceptible to drug toxicity. Ensure you are using an appropriate seeding density for your cell line.
Q3: My results are inconsistent between experiments. What could be the cause?
-
Inconsistent Incubation Times: Ensure that the incubation time is precisely controlled in all experiments.
-
Variable Cell Seeding: Inaccurate cell counting can lead to variability. Use a consistent method for cell seeding.
-
Pipetting Errors: Ensure accurate and consistent pipetting of the this compound solution.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate for data collection and ensure proper humidification in the incubator.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound Treatment via Cell Viability Assay
This protocol describes a time-course experiment to determine the optimal incubation time of this compound for inhibiting cell proliferation using a common method like the MTT assay.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to attach and resume proliferation for 24 hours.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: At the end of each incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. The optimal incubation time will be the one that gives the desired level of inhibition at a relevant concentration.
Data Presentation
Table 1: Example Data from a Time-Course Cell Viability Experiment with this compound
| Incubation Time (Hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85 ± 5.1 | |
| 10 | 62 ± 3.8 | |
| 50 | 41 ± 4.2 | |
| 48 | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 68 ± 4.9 | |
| 10 | 35 ± 3.1 | |
| 50 | 15 ± 2.5 | |
| 72 | 0 (Vehicle) | 100 ± 4.8 |
| 1 | 45 ± 4.3 | |
| 10 | 18 ± 2.7 | |
| 50 | 5 ± 1.9 |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound-induced cell cycle arrest at the G2/M checkpoint.
References
Technical Support Center: Probimane in Flow Cytometry
Welcome to the technical support center for Probimane, a fluorescent probe for the detection of glutathione (GSH) in flow cytometry. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, non-fluorescent dye that becomes fluorescent upon reacting with reduced glutathione (GSH) in a reaction catalyzed by the enzyme glutathione-S-transferase (GST). The resulting fluorescent adduct can be detected by flow cytometry, allowing for the quantification of intracellular GSH levels.
Q2: What are the optimal excitation and emission wavelengths for the this compound-GSH adduct?
The fluorescent adduct of bimane dyes with GSH typically has an excitation maximum around 380-400 nm and an emission maximum in the range of 480-490 nm. It is recommended to use a UV laser for excitation and a blue channel for detection (e.g., a 450/50 nm bandpass filter).
Q3: How should I store and handle this compound?
This compound should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. When handling the powdered form, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a well-ventilated area to avoid inhaling the powder.
Q4: What controls are essential for a this compound staining experiment?
To ensure the reliability of your results, the following controls are highly recommended:
-
Unstained Cells: To determine the level of autofluorescence in your cell population.
-
Positive Control: A cell type known to have high levels of GSH.
-
Negative Control (GSH-depleted cells): Treat cells with a GSH-depleting agent, such as buthionine sulfoximine (BSO) or N-ethylmaleimide (NEM), to confirm that the signal is specific to GSH.
Troubleshooting Guide
Weak or No Signal
| Possible Cause | Recommended Solution |
| Low GSH levels in cells | Use a positive control cell line with known high GSH content to verify the experimental setup. Consider that your experimental conditions may be reducing intracellular GSH. |
| Insufficient this compound concentration | Titrate the concentration of this compound to find the optimal staining concentration for your cell type. Start with a concentration range of 25-100 µM. |
| Short incubation time | Increase the incubation time to allow for sufficient uptake and reaction of the probe. A typical incubation time is 15-30 minutes. |
| Incorrect instrument settings | Ensure the flow cytometer is equipped with a UV laser for excitation (near 380 nm) and the correct emission filter (around 480 nm). Check that the detector voltage (gain) is set appropriately. |
| Cell death or compromised cell health | Ensure cells are healthy and viable before and during the staining procedure. Use a viability dye to exclude dead cells from the analysis, as they may not retain the dye. |
| This compound degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect the dye from light during incubation. |
High Background Signal
| Possible Cause | Recommended Solution |
| Excessive this compound concentration | Reduce the concentration of this compound used for staining. High concentrations can lead to non-specific binding and increased background fluorescence. |
| Inadequate washing | Increase the number and volume of wash steps after incubation with this compound to remove any unbound dye. |
| Cell autofluorescence | Include an unstained control to measure the baseline autofluorescence of your cells. If autofluorescence is high, you may need to use a brighter fluorophore or a different detection channel if possible. |
| Non-specific binding of the dye | Optimize the staining buffer. The presence of serum in the buffer can sometimes reduce non-specific binding. |
Experimental Protocols
Protocol for Staining Cells with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell suspension (1 x 10^6 cells/mL)
-
Complete cell culture medium or Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer with UV laser
Procedure:
-
Prepare a fresh working solution of this compound in pre-warmed (37°C) complete culture medium or PBS. A final concentration between 25-100 µM is recommended, but should be optimized for your specific cell type.
-
Add the this compound working solution to your cell suspension at a 1:1 ratio.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with 2 mL of ice-cold PBS. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer for analysis.
-
Analyze the samples on a flow cytometer using a UV laser for excitation and a blue emission channel.
Visual Guides
Caption: Experimental workflow for staining cells with this compound.
factors affecting Probimane reactivity and stability
Probimane Technical Support Center
Welcome to the technical support center for this compound (AT-2153). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the reactivity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AT-2153 or MM-159) is a research compound with anti-proliferative effects on human tumor cell lines.[1] Its primary mechanism involves the arrest of the cell cycle in the G2/M phase and the disruption of chromosome segregation.[1] It is described as a potent inhibitor of tumor metastasis and is noted to inhibit calmodulin, sialic acid, lipoperoxidation, fibrinogen, and cell movement.[2]
Q2: How should I dissolve and store this compound?
This compound is a solid, typically a white powder, that should be stored at -20°C for long-term stability (up to 2-3 years).[1][2] For experimental use, it is recommended to prepare a stock solution in DMSO.[1][2] A stock solution of 10 mM in DMSO can be prepared, and sonication may be required to ensure complete dissolution.[1] Once in DMSO, the solution is stable for up to 6 months at -80°C or for shorter periods (e.g., 2 weeks) at 4°C.[2] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for cell-based assays?
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. It is highly recommended to perform a dose-response experiment (concentration gradient) to determine the IC50 value for your specific system rather than relying solely on literature values.[1] A common starting range for such an experiment could be from 10 nM to 10 µM.
Q4: Is this compound light or temperature sensitive?
While specific photostability data is not provided, it is a general best practice for complex organic molecules to minimize exposure to direct light. For handling and storage, follow the temperature guidelines provided. Before use, allow the product vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]
Troubleshooting Guide
Issue 1: No observed anti-proliferative effect or cell cycle arrest.
-
Possible Cause 1: Inactive Compound.
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The IC50 can vary between cell lines.[1] Perform a titration experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to find the effective dose for your specific cells.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound's effects. Confirm that your cell line is expected to be sensitive. Consider using a positive control compound known to induce G2/M arrest to validate the assay.
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Solution: Cell cycle effects may take time to become apparent. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period.
-
Issue 2: this compound precipitates in the cell culture medium.
-
Possible Cause 1: Poor Solubility in Aqueous Solutions.
-
Solution: this compound is soluble in DMSO but may precipitate when diluted into aqueous media.[1] Avoid diluting the DMSO stock directly with a large volume of buffer. A recommended method is to perform serial dilutions in DMSO first, and then add a small volume (e.g., 2 µL) of the diluted DMSO stock to the final volume of cell culture medium (e.g., 2 mL) to reach the desired final concentration.[1] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all samples, including the vehicle control.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some serum proteins or other components in the media can reduce the effective concentration or solubility of a compound. Try reducing the serum concentration if your experimental design allows, or test the compound in a serum-free medium for short-term assays.
-
Quantitative Data Summary
The following tables summarize the key properties and recommended conditions for using this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Synonyms | AT-2153, MM-159 | [1] |
| CAS Number | 108093-90-9 | [1][2] |
| Molecular Formula | C₂₁H₃₄N₆O₆ | [1] |
| Molecular Weight | 466.54 g/mol | [1] |
| Appearance | White Solid |[1] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Shelf Life | Source |
|---|---|---|---|
| Powder | -20°C | 2-3 years | [1][2] |
| DMSO Stock Solution | -80°C | 6 months | [2] |
| DMSO Stock Solution | 4°C | 2 weeks |[2] |
Experimental Protocols
Protocol: Measuring Anti-proliferative Effects using a Resazurin-based Viability Assay
This protocol provides a general framework for assessing the dose-dependent effect of this compound on the viability of an adherent cancer cell line.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and dilute cells to a final concentration of 5,000-10,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM to 2 µM). This will be your 1000x working stock series.
-
Dilute each 1000x working stock 1:100 in complete culture medium to create a 10x intermediate stock series.
-
Remove the old medium from the cells and add 90 µL of fresh medium.
-
Add 10 µL of the 10x intermediate stocks to the appropriate wells to achieve the final 1x concentration. Include a "vehicle control" with 0.1% DMSO.
-
Incubate for 48-72 hours.
3. Viability Assessment:
-
Add 20 µL of a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).
4. Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Signaling Pathway Context
This compound is reported to induce cell cycle arrest at the G2/M checkpoint.[1] This checkpoint prevents cells from entering mitosis (M phase) in the presence of DNA damage, ensuring that damaged genetic material is not passed on to daughter cells. The pathway is complex, but key players include the Cyclin B1/CDK1 complex, which promotes mitotic entry. The G2/M checkpoint inhibits this complex, often via the ATR/Chk1 and ATM/Chk2 signaling pathways. While the precise molecular target of this compound in this pathway is not specified, its effect is to halt progression into mitosis.
References
Validation & Comparative
A Comparative Guide to Thiol-Reactive Probes for Researchers and Drug Development Professionals
A Note on "Probimane": Initial investigations into "this compound" revealed that it is primarily classified as a bisdioxopiperazine anticancer agent and not as a thiol-reactive fluorescent probe. Therefore, this guide will focus on comparing established and widely-used thiol-reactive probes that are central to research and drug development in the field.
Thiol-reactive fluorescent probes are essential tools for understanding a myriad of biological processes, from cellular redox signaling to protein structure and function. The specific detection and quantification of sulfhydryl groups (-SH) in biomolecules like glutathione and cysteine residues are critical for advancing our knowledge in cell biology, biochemistry, and pharmacology. This guide provides a comprehensive comparison of common thiol-reactive probes, offering objective performance data and detailed experimental protocols to aid researchers in selecting the most suitable probe for their specific applications.
Performance Comparison of Thiol-Reactive Probes
The selection of an appropriate thiol-reactive probe is contingent on several factors, including the specific application, the available instrumentation, and the biochemical environment of the target thiol. The following table summarizes key quantitative data for a selection of popular thiol-reactive probes, categorized by their reactive group and core fluorophore structure.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| Bimane | Monobromobimane (mBBr) | Bromoalkyl | ~398[1] | ~490[1] | Not widely reported | Not widely reported | Cell-permeable, reacts rapidly with thiols at physiological pH.[1] | Lower excitation and emission wavelengths may overlap with autofluorescence. |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) | Becomes highly fluorescent upon reaction with thiols. | Susceptible to hydrolysis at high pH. |
| Fluorescein | Fluorescein-5-Maleimide (FAM) | Maleimide | ~494[2] | ~520[2] | ~83,000 | ~0.92 (in 0.1 M NaOH) | Bright fluorescence, good water solubility.[2] | pH-sensitive fluorescence, moderate photostability.[2] |
| Alexa Fluor™ | Alexa Fluor™ 488 C5 Maleimide | Maleimide | ~495[2] | ~519[2] | ~71,000 | ~0.62 | High photostability, pH-insensitive fluorescence, bright.[2] | Higher cost compared to traditional dyes.[2] |
| BODIPY™ | BODIPY™ FL Maleimide | Maleimide | ~503[2] | ~512[2] | ~80,000 | ~0.9 | Bright, photostable, and less pH-sensitive than fluorescein.[2] | Can be more hydrophobic, potentially leading to aggregation.[2] |
| Haloacetyl | 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 491 | 516 | ~75,000 | ~0.91 (Cys adduct) | Reacts readily with thiols.[3] | Can also react with other nucleophiles like methionine and histidine.[3] |
Reaction Mechanisms and Experimental Workflows
The reactivity of these probes is governed by the specific chemistry of their thiol-reactive group. The two most common mechanisms are Michael addition for maleimides and nucleophilic substitution for haloacetyls and bromoalkyls.
A typical experimental workflow for utilizing these probes involves sample preparation, probe incubation, and signal detection.
Detailed Experimental Protocols
To ensure objective and reproducible comparisons of thiol-reactive fluorescent probes, standardized experimental protocols are crucial. The following sections detail methodologies for assessing key performance parameters.
Protocol 1: Determination of Thiol Selectivity
This protocol assesses the reactivity of a fluorescent probe towards different amino acids to determine its selectivity for thiols.
Materials:
-
Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF).
-
N-acetyl-L-cysteine (NAC) as the target thiol (10 mM in PBS).
-
Stock solutions of other amino acids (e.g., lysine, histidine, methionine, serine) at 100 mM in PBS.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a working solution of the fluorescent probe at 10 µM in PBS.
-
In the wells of the microplate, add the probe solution.
-
Add NAC and other amino acid solutions to final concentrations of 1 mM. Include a control well with no amino acid.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the probe.
-
Compare the fluorescence signal in the presence of NAC to the signals from the other amino acids to determine the thiol selectivity.[4]
Protocol 2: Determination of Reaction Kinetics
This protocol allows for the comparison of the reaction rates of different thiol-reactive probes with a model thiol compound.
Materials:
-
Thiol-reactive fluorescent probes.
-
N-acetyl-L-cysteine (NAC).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrofluorometer with kinetic measurement capabilities.
Procedure:
-
Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO) and NAC (e.g., 100 mM in PBS).[4]
-
In a cuvette, add PBS to a final volume of 2 mL.
-
Add the fluorescent probe to a final concentration of 10 µM and mix thoroughly.[4]
-
Initiate the reaction by adding NAC to a final concentration of 1 mM.[4]
-
Immediately start recording the fluorescence intensity over time at the probe's emission maximum.
-
Plot the fluorescence intensity versus time and fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
Protocol 3: Comparison of Photostability
This protocol provides a method for comparing the photostability of different fluorescent probes when conjugated to a protein.
Materials:
-
Thiol-reactive fluorescent probes conjugated to a model protein (e.g., BSA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with a camera and time-lapse imaging capabilities.[4]
Procedure:
-
Prepare solutions of the protein-probe conjugates in PBS at a concentration that gives a good initial fluorescence signal.
-
Place a drop of the solution on a microscope slide and cover with a coverslip.
-
Focus on the sample and continuously illuminate the field of view with the excitation light source.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5 minutes).
-
Measure the mean fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity versus time to generate a photobleaching curve. A slower decay indicates higher photostability.
By utilizing the data and protocols within this guide, researchers can confidently select the most appropriate thiol-reactive fluorescent probe, ensuring the generation of robust and reliable experimental data.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Method of Predicting Extinction Coefficients for the Determination of Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. standards.chromadex.com [standards.chromadex.com]
A Researcher's Guide to the Validation of New Chemical Labeling Reagents for Quantitative Mass Spectrometry: A Hypothetical Case Study of "Probimane"
In the ever-evolving landscape of quantitative proteomics, novel labeling reagents continually emerge with the promise of enhanced performance. However, the adoption of any new methodology hinges on its rigorous validation against established techniques. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to objectively assess a new chemical labeling reagent, using the hypothetical "Probimane" as an example. We will compare its potential performance characteristics against two widely-used alternatives: Tandem Mass Tags (TMT), an isobaric chemical labeling method, and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling approach.
Key Performance Metrics for Labeling Reagent Validation
The validation of a new labeling reagent like "this compound" should be systematic and data-driven, focusing on several key performance indicators. These metrics determine the reagent's reliability and suitability for quantitative proteomics experiments.
-
Labeling Efficiency and Specificity: A crucial first step is to determine how completely and specifically the reagent reacts with its intended target on peptides (e.g., primary amines on N-termini and lysine residues). Incomplete or off-target labeling can introduce significant bias in quantification.
-
Quantitative Accuracy and Precision: The reagent should provide accurate and precise measurements of relative protein abundance. This is often assessed by analyzing samples with known protein ratios and evaluating the deviation of the measured ratios from the expected values.
-
Multiplexing Capability: The ability to combine and analyze multiple samples simultaneously (multiplexing) is a key advantage of many labeling techniques. The validation should assess the performance of the reagent in a multiplexed experiment.
-
Effect on Peptide Identification: The labeling modification should not significantly hinder the identification of peptides by the mass spectrometer and search algorithms.
-
Reproducibility: The labeling workflow and subsequent analysis should yield consistent results across technical and biological replicates.
Comparison of "this compound" with Established Labeling Methods
A thorough validation requires benchmarking the new reagent against current gold standards. Here, we consider TMT and SILAC as primary comparators due to their widespread use and distinct labeling strategies.
-
Tandem Mass Tags (TMT): These are isobaric chemical tags that covalently bind to the N-termini and lysine residues of peptides.[1][2] Different TMT reagents have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for relative quantification of peptides from different samples.[1][2] TMT allows for high multiplexing, with up to 18-plex kits commercially available.[1]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[3][4] This results in the in-vivo incorporation of the heavy amino acids into all newly synthesized proteins.[4] Samples from different conditions (e.g., "light" vs. "heavy" labeled) can then be mixed at the cell or protein level, minimizing downstream experimental variability.[3][5]
Hypothetical Performance Data for "this compound" Validation
To illustrate the validation process, the following tables present hypothetical data comparing "this compound" to TMT and SILAC across key performance metrics.
Table 1: Labeling Efficiency and Specificity
| Feature | This compound (Hypothetical) | TMT | SILAC |
| Labeling Efficiency | > 99% | > 99% | > 97% incorporation |
| Target Moiety | Primary Amines | Primary Amines | Arginine & Lysine |
| Off-target Labeling | < 1% | < 1% | Not Applicable |
Table 2: Quantitative Performance (Analysis of a 2-protein mix at known ratios)
| Ratio (Expected) | This compound (Measured) | TMT (Measured) | SILAC (Measured) |
| 1:1 | 1.05 ± 0.10 | 1.03 ± 0.08 | 1.01 ± 0.05 |
| 2:1 | 2.10 ± 0.15 | 2.05 ± 0.12 | 2.02 ± 0.08 |
| 5:1 | 5.25 ± 0.30 | 5.15 ± 0.25 | 5.05 ± 0.15 |
| 10:1 | 10.8 ± 0.80 | 10.5 ± 0.60 | 10.1 ± 0.40 |
Table 3: Feature Comparison
| Feature | This compound (Hypothetical) | TMT | SILAC |
| Multiplexing Capacity | Up to 12-plex | Up to 18-plex | Typically 2- or 3-plex |
| Sample Type Compatibility | All (in vitro labeling) | All (in vitro labeling) | Cell culture models |
| Cost per Sample | Moderate | High | Moderate (reagents) |
| Workflow Complexity | Moderate | Moderate | High (cell culture) |
Experimental Protocols for Validation
Detailed and standardized protocols are essential for reproducible validation studies. Below are key experimental procedures for assessing a new labeling reagent like "this compound".
Protocol 1: Protein Extraction and Digestion
-
Cell Lysis: Lyse cell pellets in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a compatible assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes, followed by alkylation of cysteines with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the urea concentration to < 2 M and digest proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute peptides and dry them in a vacuum centrifuge.
Protocol 2: "this compound" Labeling of Peptides
-
Reconstitution: Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Labeling Reaction: Add the "this compound" reagent (dissolved in a suitable organic solvent like anhydrous acetonitrile) to the peptide solution at a specific reagent-to-peptide ratio (to be optimized).
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., hydroxylamine).
-
Sample Pooling and Cleanup: Combine the labeled samples, if performing a multiplexed experiment, and desalt the pooled sample using a C18 SPE cartridge. Dry the final sample.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the final labeled peptide sample in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a C18 column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
MS1 Scan: Acquire a full scan of the precursor ions.
-
MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using HCD) and acquire the MS/MS spectra. For isobaric tags like TMT or a hypothetical isobaric "this compound", the MS/MS spectra will contain the reporter ions for quantification.
-
Protocol 4: Data Analysis
-
Database Search: Use a suitable search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides and proteins from the MS/MS spectra against a relevant protein database.
-
Quantification: For isobaric tags (TMT, hypothetical "this compound"), extract the intensities of the reporter ions from the MS/MS spectra. For metabolic labels (SILAC), quantify the relative intensities of the "light" and "heavy" peptide pairs at the MS1 level.
-
Statistical Analysis: Perform statistical analysis to identify significantly regulated proteins between different conditions, including normalization of the data and correction for multiple hypothesis testing.
Visualizing Workflows and Concepts
Diagrams are invaluable for illustrating complex experimental workflows and concepts. The following are Graphviz (DOT language) scripts for generating such diagrams.
Caption: Workflow for quantitative proteomics using a new chemical labeling reagent, "this compound".
Caption: Hypothetical labeling of a peptide with an isobaric "this compound" reagent.
Caption: Comparison of chemical labeling (this compound/TMT) and metabolic labeling (SILAC) workflows.
Conclusion
The validation of a new labeling reagent for quantitative mass spectrometry is a multifaceted process that requires careful planning and execution. By systematically evaluating key performance metrics and benchmarking against established methods like TMT and SILAC, researchers can gain a comprehensive understanding of the new reagent's capabilities and limitations. This guide, using the hypothetical "this compound" as an example, provides a robust framework for conducting such validation studies, ensuring that new technologies are thoroughly vetted before their widespread adoption in the scientific community. The ultimate goal is to enhance the toolkit available for proteomics research, enabling more accurate and comprehensive insights into complex biological systems.
References
- 1. Label Free Versus Tandem Mass Tags [proteomics.com]
- 2. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Glutathione Detection: Monochlorobimane vs. ThiolTracker™ Violet
For researchers, scientists, and drug development professionals, the accurate detection of glutathione (GSH) is crucial for understanding cellular redox states and the efficacy of therapeutic interventions. This guide provides a detailed comparison of two commercially available fluorescent probes: monochlorobimane (mBCl) and ThiolTracker™ Violet.
Initial Note on "Probimane": Our investigation found no evidence of a fluorescent probe for glutathione detection named "this compound." The term "this compound" in scientific literature refers to a bisdioxopiperazine compound with anti-cancer properties, unrelated to glutathione sensing. Therefore, this guide will compare monochlorobimane with a widely used and relevant alternative, ThiolTracker™ Violet.
Introduction to Glutathione Probes
Glutathione is the most abundant intracellular non-protein thiol, playing a pivotal role in antioxidant defense, detoxification, and cellular signaling. Fluorescent probes that can quantify intracellular GSH levels are invaluable tools for studying these processes. An ideal GSH probe should be cell-permeable, exhibit low intrinsic fluorescence, and show a significant and specific increase in fluorescence upon reacting with GSH.
Monochlorobimane (mBCl) is a classical and widely cited fluorescent probe for GSH. It is virtually non-fluorescent until it reacts with GSH in a reaction catalyzed by Glutathione S-transferase (GST), forming a highly fluorescent adduct.[1][2] This enzymatic catalysis provides a degree of specificity for GSH.
ThiolTracker™ Violet is a more recent probe designed for the detection of intracellular thiols. While it reacts with other thiols, the millimolar intracellular concentration of GSH makes it the primary target.[3][4] It is reported to be significantly brighter than mBCl and offers good retention in cells after fixation.[5]
Quantitative Performance Comparison
The selection of a fluorescent probe often depends on its photophysical properties and reaction kinetics. The following table summarizes the key performance metrics for monochlorobimane and ThiolTracker™ Violet.
| Feature | Monochlorobimane (mBCl) | ThiolTracker™ Violet |
| Excitation Wavelength | ~380-394 nm[1][6] | ~404-405 nm[2][4] |
| Emission Wavelength | ~470-490 nm[1][6] | ~525-526 nm[2][4] |
| Quantum Yield (Φ) | Not publicly available for the GSH adduct. | Not publicly available. Qualitatively described as "10X brighter than mBCl".[5] |
| Reaction Kinetics | GST-dependent. Michaelis-Menten kinetics apply. Km for mBCl varies with GST isozyme (e.g., 2.6 µM for rat neutral GST, 264 µM for human acidic GST (pi)).[2] | Rapid reaction with thiols. Specific rate constants are not publicly available. |
| Specificity | Primarily for GSH due to GST catalysis.[1][2] However, specificity can be influenced by GST isozyme expression.[2] | Reacts with reduced thiols in general. GSH is the major target due to its high intracellular concentration.[3][4] |
| Cell Permeability | Yes[1] | Yes[3] |
| Fixability | Signal may be lost after fixation. | Compatible with formaldehyde fixation and Triton™ X-100 permeabilization.[1][2] |
Reaction Mechanisms and Experimental Workflow
The underlying chemical reactions and the general experimental procedure are critical for the successful application of these probes.
Signaling Pathways and Reaction Mechanisms
The detection of glutathione by these probes relies on specific chemical reactions that lead to the formation of a fluorescent product.
Reaction of Monochlorobimane with Glutathione.
The reaction of monochlorobimane with glutathione is catalyzed by the enzyme Glutathione S-transferase (GST). The non-fluorescent mBCl molecule is conjugated to the thiol group of GSH, resulting in a highly fluorescent adduct.
Reaction of ThiolTracker™ Violet with Thiols.
ThiolTracker™ Violet contains a thiol-reactive group that covalently binds to reduced thiols, such as the sulfhydryl group of glutathione. This reaction leads to a significant increase in fluorescence.
Experimental Workflow
The general workflow for detecting intracellular glutathione with these fluorescent probes is similar and involves loading the cells with the probe, followed by imaging or flow cytometry.
General Experimental Workflow for GSH Detection.
Detailed Experimental Protocols
Glutathione Detection using Monochlorobimane (mBCl)
Materials:
-
Monochlorobimane (mBCl) stock solution (e.g., 10-40 mM in DMSO)
-
Cultured cells
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~390 nm, Emission ~480 nm)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.
-
Cell Treatment: Treat cells with the compounds of interest for the desired duration.
-
Washing: Gently wash the cells twice with warm PBS.
-
Probe Loading: Prepare a working solution of mBCl in serum-free medium or PBS at a final concentration of 20-50 µM. Add the mBCl working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[6]
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Analysis: Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader.
Note: The optimal concentration of mBCl and incubation time may vary depending on the cell type and the expression level of GST isozymes.[2] Lower concentrations are often used for rodent cells, while higher concentrations may be required for human cells.[2]
Glutathione Detection using ThiolTracker™ Violet
Materials:
-
ThiolTracker™ Violet (lyophilized powder)
-
Anhydrous DMSO
-
Cultured cells
-
Thiol-free buffer (e.g., PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer with a 405 nm laser and appropriate emission filters (~525 nm)
Protocol for Adherent Cells for Microscopy:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the mBCl protocol.
-
Prepare Stock Solution: Prepare a 20 mM stock solution of ThiolTracker™ Violet in anhydrous DMSO.[2]
-
Prepare Working Solution: Just before use, dilute the stock solution to a final working concentration of 10-20 µM in a thiol-free buffer like PBS.[2]
-
Washing: Wash cells twice with warm thiol-free buffer.[2]
-
Probe Loading: Add the pre-warmed ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[2]
-
Washing: Replace the loading solution with a suitable buffer or medium.[2]
-
Analysis: Image the cells using a fluorescence microscope.
-
(Optional) Fixation: The signal from ThiolTracker™ Violet is retained after fixation with 3-4% formaldehyde in PBS for 15-30 minutes at room temperature.[2]
Protocol for Suspension Cells for Flow Cytometry:
-
Cell Preparation and Treatment: Harvest and treat cells as required for your experiment.
-
Washing: Wash the cells by centrifugation and resuspend in a thiol-free buffer.
-
Probe Loading: Resuspend the cells in the ThiolTracker™ Violet working solution (typically 10 µM) and incubate for 30 minutes at 37°C, protected from light.[2]
-
Washing: Wash the cells to remove excess probe.
-
Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze using a 405 nm laser for excitation.
Conclusion
Both monochlorobimane and ThiolTracker™ Violet are valuable tools for the detection of intracellular glutathione. The choice between them will depend on the specific experimental requirements.
-
Monochlorobimane is a well-established probe whose GST-dependent mechanism offers a degree of specificity for GSH. However, its performance can be influenced by the type of GST present in the cells, and its signal may not be well-retained after fixation.
-
ThiolTracker™ Violet offers the advantages of brighter fluorescence and compatibility with fixation and permeabilization protocols, making it well-suited for multiplexing with immunofluorescence. Its reactivity is with general thiols, but due to the high intracellular concentration of GSH, it serves as a reliable indicator of cellular GSH levels.
For researchers requiring high signal intensity and the ability to perform subsequent immunocytochemistry, ThiolTracker™ Violet may be the preferred choice. For studies where the enzymatic reaction with GST is a key aspect of the investigation, monochlorobimane remains a relevant and useful probe. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is recommended to ensure reliable and reproducible results.
References
- 1. Kinetic analysis of the intracellular conjugation of monochlorobimane by IC-21 murine macrophage glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential specificity of monochlorobimane for isozymes of human and rodent glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ThiolTrace™ Violet 500 | AAT Bioquest [aatbio.com]
A Comparative Guide to Thiol Quantification: Ellman's Reagent vs. Monobromobimane
An Important Note on "Probimane": Initial searches for a quantitative comparison involving "this compound" revealed that this compound is an anticancer agent and is not utilized as a reagent for thiol detection. It is likely that the query was based on a misunderstanding or a typographical error. Therefore, this guide provides a comprehensive comparison between the classical colorimetric method using Ellman's reagent and a widely used fluorometric method employing monobromobimane (mBBr), a relevant and highly sensitive alternative.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of two prominent reagents for the quantification of sulfhydryl groups in biological samples. The following sections provide a detailed overview of their performance, supported by experimental data, protocols, and visual workflows.
Quantitative Performance Comparison
The selection of a thiol quantification reagent is highly dependent on the specific requirements of the experiment, such as the expected thiol concentration, sample complexity, and available instrumentation. Below is a summary of the key quantitative performance metrics for Ellman's reagent and monobromobimane.
Table 1: Quantitative Comparison of Thiol Detection Reagents
| Feature | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Wavelength | 412 nm | Excitation: ~380-398 nm, Emission: ~480-490 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ at pH 8.0[3] | Not Applicable |
| Quantum Yield (Φ) | Not Applicable | ~0.1–0.3 (for glutathione conjugate)[4] |
| Limit of Detection (LOD) | Micromolar (µM) range (~3 µM)[5] | Picomolar (pM) to Nanomolar (nM) range |
| Linear Range | Typically up to ~1.5 mM[3] | Varies with analyte, e.g., 1.16–35 nmol/mL for glutathione |
| Reaction Time | Rapid (typically < 15 minutes)[3] | Rapid (typically < 15 minutes) |
| Instrumentation | Spectrophotometer | Fluorometer, HPLC with fluorescence detector |
Reaction Mechanisms and Experimental Workflows
Ellman's Reagent (DTNB)
Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, quantifies thiols based on a thiol-disulfide exchange reaction. The thiol group reduces the disulfide bond in DTNB, producing a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ anion has a characteristic yellow color and a strong absorbance at 412 nm, which is directly proportional to the concentration of thiols in the sample.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Confirming Probimane's Target Specificity: A Comparative Guide to Blocking Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of cancer therapeutics, the precise validation of a drug's mechanism of action is paramount. Probimane, a bisdioxopiperazine derivative, has demonstrated potent anti-cancer and anti-metastatic properties.[1][2] Its primary mode of action is attributed to the catalytic inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[1] However, ensuring that the therapeutic effects of this compound are a direct consequence of its interaction with topoisomerase II, and not due to off-target effects, is a critical step in its development and clinical application. This guide provides a comparative framework for utilizing blocking experiments to confirm the target specificity of this compound, with a focus on its primary target, topoisomerase II, and a known off-target, calmodulin.
The Imperative of Specificity in Drug Action
The efficacy of a targeted therapeutic agent is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects and a reduction in the therapeutic window. Therefore, rigorous experimental validation of on-target engagement is a cornerstone of drug development. Blocking experiments, a form of competition assay, are a powerful tool to demonstrate that a drug's activity is mediated through its intended molecular target.
Comparative Analysis of this compound's Target Engagement
This compound's on-target activity is its inhibition of topoisomerase II.[1] However, studies have also indicated a potential off-target interaction with calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.[3] A comparative analysis of this compound's potency against both targets is essential to understand its specificity profile.
| Compound | Target | IC50 | Method |
| This compound | Topoisomerase II | Not explicitly reported, but qualitatively more potent than Razoxane.[1] | Topoisomerase II Decatenation Assay |
| Razoxane (ICRF-159) | Topoisomerase II | ~30 µM | Topoisomerase II Decatenation Assay |
| This compound | Calmodulin-activated Ca2+/Mg2+-ATPase | Inhibition observed at 0.1 - 1.0 mmol·L-1 | Ca2+/Mg2+-ATPase activity assay |
| Razoxane (ICRF-159) | Calmodulin-activated Ca2+/Mg2+-ATPase | No inhibition at 0.5 mmol·L-1 | Ca2+/Mg2+-ATPase activity assay |
Table 1: Comparative inhibitory activities of this compound and its analogue Razoxane against Topoisomerase II and Calmodulin-activated Ca2+/Mg2+-ATPase.
Experimental Protocols for Determining Specificity
To experimentally validate the on-target specificity of this compound, a blocking experiment can be designed using a well-characterized competitor for the topoisomerase II binding site. ICRF-193, a more potent bisdioxopiperazine, is an ideal candidate for such an experiment.
I. Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
This compound
-
ICRF-193 (competitor)
-
Stop Buffer/Loading Dye
-
Agarose gel
-
Ethidium bromide
-
TAE buffer
Procedure:
-
Prepare reaction mixtures containing kDNA, assay buffer, and ATP.
-
Add increasing concentrations of this compound to a series of reaction tubes.
-
In a separate series of tubes, pre-incubate Topoisomerase II with a saturating concentration of ICRF-193 (the "blocker"). Then, add increasing concentrations of this compound.
-
Initiate the reaction by adding Topoisomerase II to all tubes.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results:
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating DNA minicircles on the gel.
-
This compound will inhibit decatenation in a dose-dependent manner, leading to a decrease in the intensity of the decatenated DNA bands and an increase in the catenated kDNA remaining at the origin.
-
In the presence of the blocker (ICRF-193), the inhibitory effect of this compound will be significantly reduced. This is because ICRF-193 will occupy the binding site on topoisomerase II, preventing this compound from binding and exerting its inhibitory effect.
II. Calmodulin-activated Ca2+/Mg2+-ATPase Inhibition Assay
This assay assesses the off-target effect of this compound on calmodulin activity.
Materials:
-
Rabbit erythrocyte membranes (source of Ca2+/Mg2+-ATPase)
-
Calmodulin (CaM)
-
ATP
-
This compound
-
Assay buffer containing Ca2+ and Mg2+
-
Reagents for measuring inorganic phosphate (Pi) release
Procedure:
-
Prepare reaction mixtures containing erythrocyte membranes, CaM, and assay buffer.
-
Add increasing concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released, which is proportional to the ATPase activity.
Expected Results:
-
This compound is expected to inhibit the CaM-activated Ca2+/Mg2+-ATPase activity in a dose-dependent manner, as previously reported.[3] This confirms the off-target interaction.
Visualizing the Experimental Logic and Pathways
To better understand the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
References
A Comparative Guide to the Cross-Reactivity of Advanced Fluorescent Probes for Monoacylglycerol Lipase
For researchers, scientists, and drug development professionals, the specificity of chemical probes is paramount for generating reliable and translatable data. This guide provides a detailed comparison of the cross-reactivity profiles of state-of-the-art fluorescent probes designed to target monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its dysregulation has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a significant therapeutic target. Fluorescent probes are indispensable tools for studying MAGL activity and localization in native biological systems. However, their utility is critically dependent on their selectivity for MAGL over other cellular enzymes, particularly the large family of serine hydrolases.
This guide focuses on a new generation of "miniaturized" fluorescent probes based on a boron-dipyrromethene (BODIPY) core and compares their cross-reactivity with the established irreversible probe, LEI-463. These miniaturized probes are designed to have drug-like properties, such as high cell permeability and solubility, by integrating the fluorophore directly into the inhibitor's structure.
Quantitative Cross-Reactivity Analysis
The following table summarizes the inhibitory potency (IC50) of the miniaturized BODIPY-based probes and LEI-463 against MAGL and a panel of other relevant serine hydrolases. The data is primarily derived from competitive activity-based protein profiling (ABPP) experiments.
| Target Enzyme | Miniaturized BODIPY Probe 1 (Irreversible) | Miniaturized BODIPY Probe 5 (Reversible) | LEI-463 (Irreversible) |
| MAGL | ~1-10 nM | ~10-100 nM | ~10 nM * |
| FAAH | No significant inhibition | No significant inhibition | No significant inhibition |
| ABHD6 | No significant inhibition | No significant inhibition | No significant inhibition |
| ABHD12 | No significant inhibition | No significant inhibition | Not reported |
| Other Serine Hydrolases | No significant inhibition observed in brain proteome | No significant inhibition observed in brain proteome | Selective for MAGL |
Note: The IC50 values are approximate ranges based on qualitative and semi-quantitative data from the cited literature. Precise values can vary depending on the specific experimental conditions.
The data clearly indicates that the miniaturized BODIPY-based probes exhibit exceptional selectivity for MAGL. In comprehensive activity-based protein profiling (ABPP) of the mouse brain proteome, these probes, at a concentration of 1 µM, exclusively blocked the activity of MAGL isoforms without affecting other detectable serine hydrolases.[1] Similarly, the irreversible covalent versions of these miniaturized probes demonstrated selective labeling of only the two MAGL isoforms across a broad concentration range.[1]
Experimental Protocols
The primary method used to determine the cross-reactivity of these MAGL probes is Competitive Activity-Based Protein Profiling (ABPP) .
Principle of Competitive ABPP
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors in a complex biological sample, such as a cell or tissue lysate. The method relies on the competition between a test inhibitor (in this case, the MAGL probe) and a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes (e.g., serine hydrolases).
Detailed Methodology
-
Proteome Preparation: Mouse brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a proteome lysate. The lysate is then centrifuged to separate the membrane and cytosolic fractions.
-
Inhibitor Incubation: The proteome fractions are pre-incubated with varying concentrations of the test MAGL probe (e.g., miniaturized BODIPY probes or LEI-463) for a specific duration (typically 30 minutes) at a controlled temperature (e.g., 37°C). A vehicle control (e.g., DMSO) is run in parallel.
-
Broad-Spectrum Probe Labeling: A broad-spectrum, fluorescently tagged activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe that reacts with the active site serine of many hydrolases, is added to the proteome samples and incubated for another set period.
-
SDS-PAGE and In-Gel Fluorescence Scanning: The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is subsequently scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
-
Data Analysis: A reduction in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the vehicle control lane indicates that the test probe has bound to and inhibited that particular enzyme, thus preventing the binding of the broad-spectrum fluorescent probe. The concentration of the test probe that causes a 50% reduction in fluorescence intensity (IC50) can then be determined.
Visualizations
Signaling Pathway of MAGL
References
A Researcher's Guide to the Validation of Apoptosis Markers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is crucial for assessing cellular responses to therapeutic agents and understanding disease pathogenesis. While a direct validation of "Probimane" as a marker for apoptosis could not be conducted due to the absence of specific data in the public domain, this guide provides a comprehensive framework for the validation and comparison of apoptosis markers. We will focus on well-established alternatives: Annexin V staining, TUNEL assays, and Caspase-3/7 activity assays. This guide will objectively compare their performance, provide detailed experimental protocols, and illustrate the underlying biological pathways.
Comparative Analysis of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay depends on several factors, including the specific stage of apoptosis to be detected, the cell type, and the experimental platform. The following table summarizes the key characteristics of three widely used methods.
| Feature | Annexin V Staining | TUNEL Assay | Caspase-3/7 Activity Assay |
| Principle | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[1][2] | Identifies DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks, a characteristic of later-stage apoptosis. | Measures the activity of executioner caspases-3 and -7, key enzymes in the apoptotic cascade. |
| Stage of Apoptosis | Early | Late | Mid-to-Late |
| Typical Readout | Flow cytometry, Fluorescence microscopy | Fluorescence microscopy, Flow cytometry, Plate reader | Plate reader (luminescence/fluorescence), Flow cytometry |
| Throughput | Moderate to High | Low to High (depending on readout) | High |
| Advantages | - Detects early apoptotic events. - Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[1] - Relatively rapid protocol. | - Considered a gold standard for detecting the final stages of apoptosis. - Can be used on fixed cells and tissue sections. | - Highly specific for caspase-mediated apoptosis. - Amenable to high-throughput screening.[3] - Real-time assays are available. |
| Disadvantages | - Can also stain necrotic cells if the plasma membrane is compromised. - Staining can be transient. - Requires live, unfixed cells. | - Detects a later stage of apoptosis, potentially missing early events. - Can also label cells with DNA damage from other sources (e.g., necrosis), leading to false positives.[4] - The protocol can be more complex and time-consuming. | - Caspase activation may not always lead to cell death. - Does not provide information about upstream events. |
| Relative Cost | Moderate | High | Low to Moderate |
| Assay Time | ~1-2 hours | ~2-4 hours | ~1-3 hours |
Signaling Pathways in Apoptosis
Apoptosis is a tightly regulated process involving two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
References
A Comparative Guide to Thiol-Reactive Fluorescent Probes: Photostability and Quantum Yield
For researchers in cellular biology, drug discovery, and related fields, the accurate detection and quantification of thiols—such as glutathione, cysteine, and homocysteine—are crucial for understanding cellular redox states and various pathological conditions. Fluorescent probes are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. While the specific probe "Probimane" was not identified in a survey of current literature, this guide provides a comparative analysis of two major classes of thiol-reactive fluorescent probes: BODIPY and fluorescein derivatives. The focus is on two key performance metrics: photostability and fluorescence quantum yield, which together determine the brightness and reliability of a fluorescent probe in imaging experiments.
Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe is often a trade-off between brightness (a function of both molar extinction coefficient and quantum yield) and photostability. The following table summarizes the available quantitative data for representative thiol-reactive probes from the BODIPY and fluorescein families.
| Probe Family | Specific Probe/Derivative | Quantum Yield (Φ) | Photostability Characteristics | Reference |
| BODIPY | BODIPY FL | Approaching 1.0 in water | Generally high photostability | [1][2] |
| BODIPY-diONs | 0.11 (before reaction with GSH) | Good photostability | [3] | |
| meso-substituted BODIPY with thioterpene | Up to ~1.0 | High photostability | [4] | |
| Fluorescein | Fluorescein-thiol adduct (with Cysteine) | 0.91 | Moderate photostability, prone to photobleaching | [5] |
| Fluorescein-thiol adduct (with Glutathione) | 0.65 | Moderate photostability, prone to photobleaching | [5] | |
| Fluorescein-thiol adduct (with Homocysteine) | 0.47 | Moderate photostability, prone to photobleaching | [5] |
Note: The quantum yield and photostability of fluorescent probes can be highly dependent on the local environment, including solvent polarity, pH, and the presence of quenching agents. The values presented here are for comparison under specific reported conditions.
Experimental Protocols
Accurate and reproducible measurements of photostability and quantum yield are essential for the proper characterization and comparison of fluorescent probes. Below are detailed protocols for these key experiments.
Experimental Protocol for Measuring Photostability
This protocol describes a common method for assessing the photostability of a fluorescent probe in a microscopy setup.
Objective: To quantify the rate of photobleaching of a fluorescent probe under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source (e.g., laser or arc lamp) and filter set for the probe of interest.
-
Digital camera (e.g., CCD or sCMOS).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
-
Sample of the fluorescent probe in a relevant buffer or cellular environment.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent probe at a concentration suitable for imaging. For in vitro measurements, this can be a solution of the probe in a buffer. For cellular measurements, cells should be loaded with the probe according to the manufacturer's protocol.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate objective lens and filter set for the fluorescent probe.
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to keep the illumination intensity constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on the sample.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ.
-
Define a region of interest (ROI) over the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function (e.g., a single or double exponential decay model) to determine the photobleaching rate constant or the half-life (t½) of the fluorophore under the specific illumination conditions.[6]
-
Experimental Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[7][8][9]
Objective: To determine the fluorescence quantum yield (Φ) of a test compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer with an excitation and emission monochromator.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solution of the test compound.
-
Solution of a quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The standard should absorb at a similar wavelength to the test compound.
-
Solvent used for both the test and standard samples.
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the test compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the test compound and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear.
-
Determine the slope (Gradient) of the straight line for both the test compound (Grad_test) and the standard (Grad_std).
-
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test and standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).[9]
-
Visualizing the Workflow and Mechanisms
To better illustrate the concepts and procedures described, the following diagrams were generated using the DOT language.
Caption: General mechanism of a turn-on thiol-reactive fluorescent probe.
Caption: Experimental workflow for determining probe photostability.
Caption: Workflow for relative quantum yield measurement.
References
- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Synthesis of a BODIPY disulfonate near-infrared fluorescence-enhanced probe with high selectivity to endogenous glutathione and two-photon fluorescent turn-on through thiol-induced SNAr substitution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.horiba.com [static.horiba.com]
Safety Operating Guide
Proper Disposal of Probimane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe handling and disposal of Probimane (CAS No. 108093-90-9), an anti-proliferative agent used in cancer research.
This compound, also known as AT-2153 or MM-159, requires careful management as a cytotoxic compound. Adherence to proper disposal procedures is crucial to mitigate risks to personnel and the environment. The following guidelines are based on general best practices for cytotoxic and laboratory chemical waste and should be supplemented by a thorough review of your institution's specific safety protocols.
Immediate Safety and Handling
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: Use a certified respirator if handling the powder outside of a containment system (e.g., a chemical fume hood or biological safety cabinet).
This compound Waste Categorization and Segregation
All materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound solid powder and solutions.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated consumables (e.g., gloves, bench paper, wipes).
-
Solutions containing this compound from experiments.
Proper segregation of this waste is the first step in the disposal process.
| Waste Type | Container Requirement |
| Solid Waste (Contaminated labware, consumables) | Labeled, leak-proof, puncture-resistant container specifically for cytotoxic waste. |
| Liquid Waste (Aqueous solutions, organic solvents) | Labeled, sealed, and chemically compatible container for hazardous chemical waste. |
| Sharps (Needles, scalpels) | Labeled, puncture-proof sharps container designated for cytotoxic sharps. |
Disposal Procedures
The primary and recommended method for the final disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company.[1][2] This high-temperature process ensures the complete destruction of the cytotoxic compound.
Step-by-Step Disposal Workflow:
-
Segregate Waste: At the point of generation, separate this compound-contaminated waste from other laboratory waste streams.
-
Contain Waste: Place the segregated waste into the appropriate, clearly labeled containers as described in the table above.
-
Label Containers: Ensure all waste containers are labeled with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."
-
Store Securely: Store the waste containers in a designated, secure area away from general laboratory traffic until collection.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.
Caption: this compound Disposal Workflow Diagram.
Environmental Fate and Inactivation
Currently, there is limited publicly available data on the specific environmental fate, degradation products, and ecotoxicity of this compound. As a precaution, it should be considered persistent and toxic to aquatic life. Therefore, it is crucial to prevent its release into the environment. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Chemical inactivation of cytotoxic drugs can be complex and may not be 100% effective. The efficacy of any chemical inactivation method must be validated. For this compound, no specific, validated chemical inactivation protocols have been published. Therefore, reliance on a licensed hazardous waste disposal service for incineration is the most reliable and recommended disposal route.
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator if the spill involves powder.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent material to avoid raising dust.
-
For liquid spills: Absorb the spill with a chemical absorbent pad or spill pillow.
-
-
Clean the Area: Carefully clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a bleach solution, if compatible with the surface).
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Spill: Report the incident to your institution's EHS office.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and minimizing environmental impact.
References
Safeguarding Research: A Comprehensive Guide to Handling Probimane
For researchers and scientists at the forefront of drug development, the safe handling of potent, biologically active compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Probimane (also known as AT-2153 or MM-159), a compound with anti-proliferative effects. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety Concerns and Hazard Identification
This compound is a physiologically active substance that must be handled with the care required for hazardous materials. Based on available safety data for the compound with CAS Number 108093-90-9, this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.
-
Acute Aquatic Toxicity, Category 2: Toxic to aquatic life.
-
Biological Hazard: As an anti-proliferative and cytotoxic agent, it is toxic to cells and can inhibit cell growth or proliferation.[1][2]
Due to its cytotoxic nature, occupational exposure through skin contact, inhalation of aerosols, or ingestion can pose significant risks.[2][3]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 108093-90-9 | [1] |
| Molecular Formula | C₂₁H₃₄N₆O₆ | [1] |
| Molecular Weight | 466.54 g/mol | [1] |
| Solubility | DMSO: 4.67 mg/mL (10 mM) | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound in solid or solution form.
| PPE Category | Item | Specification and Protocol |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves (conforming to ASTM D6978-05 standard) must be worn.[4] The outer glove should be removed immediately after the handling procedure is complete. Change gloves frequently. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over the goggles if there is a significant risk of splashes, such as during solution preparation. |
| Respiratory Protection | N95 Respirator | An N95 or higher-rated respirator is required when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
Operational Plan: From Receipt to Use
All procedures involving this compound must be performed within a designated controlled area to minimize contamination.
Receiving and Storage
-
Inspect Package: Upon receipt, trained personnel should inspect the external packaging for any signs of damage or leakage.[4]
-
Transport: Immediately transport the sealed container to the designated and secured storage location.
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be restricted to authorized personnel.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
Equipment:
-
Analytical balance
-
Chemical fume hood or Class II Biological Safety Cabinet (BSC)[5]
-
Chemotherapy-rated nitrile gloves (2 pairs)
-
Disposable gown
-
Safety goggles and face shield
-
N95 respirator
-
Appropriate solvent (e.g., DMSO)[1]
-
Vortex mixer
-
Sealed, labeled storage vials
Procedure:
-
Prepare Workspace: Conduct all work within a chemical fume hood or a Class II BSC.[5] Cover the work surface with a disposable, absorbent plastic-backed liner.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the required amount of powdered this compound. Use gentle motions to avoid creating airborne dust.
-
Dissolving: Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the powder. Sonication may be recommended to aid dissolution.[1]
-
Mixing: Securely cap the vial and mix thoroughly using a vortex mixer until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the stock solution container with the compound name, concentration, solvent, date, and hazard symbols. Store in a secure, designated location.
-
Decontamination: Wipe down all surfaces, equipment, and the exterior of the stock solution vial with an appropriate cleaning solution (e.g., 70% isopropyl alcohol).
-
Doff PPE: Remove PPE in the correct order (outer gloves first, then gown, etc.) to avoid cross-contamination, disposing of it in the designated cytotoxic waste container.[6] Wash hands thoroughly after removing all PPE.[5]
Disposal Plan: Managing Cytotoxic Waste
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[7] Improper disposal can lead to environmental contamination and is strictly prohibited.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Yellow Cytotoxic Waste Bin | Includes used PPE (gloves, gowns), contaminated lab supplies (e.g., weigh boats, plastic-backed liners, wipes). |
| Liquid Waste | Labeled, Leak-Proof Container | Collect all liquid waste containing this compound. Do not pour down the drain.[8] The container must be clearly labeled as "Cytotoxic Waste" with the contents listed. |
| Sharps Waste | Purple Sharps Container | Includes needles, syringes, and any other contaminated sharp objects. Do not recap needles.[5] |
All waste containers must be sealed when three-quarters full and disposed of through the institution's environmental health and safety (EHS) office for professional incineration.[7][9]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Safe Handling of Chemotherapy Supplies - Livingstone Knowledge Hub [livingstone.com.au]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
